molecular formula C13H22N4 B1428823 3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine CAS No. 1490591-94-0

3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine

Número de catálogo: B1428823
Número CAS: 1490591-94-0
Peso molecular: 234.34 g/mol
Clave InChI: JOKUQZYDCWYUJS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine is a useful research compound. Its molecular formula is C13H22N4 and its molecular weight is 234.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-(4-cyclohexyl-1,2,4-triazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-2-6-12(7-3-1)17-10-15-16-13(17)11-5-4-8-14-9-11/h10-12,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKUQZYDCWYUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NN=C2C3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine: Structure, Synthesis, and Therapeutic Potential

Introduction

The confluence of a 1,2,4-triazole core with a piperidine moiety represents a privileged structural motif in modern medicinal chemistry. These hybrid molecules are cornerstones in the development of novel therapeutics, demonstrating a wide spectrum of biological activities including anticancer, antifungal, and anti-inflammatory properties.[1][2] The 1,2,4-triazole ring, an aromatic five-membered heterocycle with three nitrogen atoms, is not merely a passive scaffold; its nitrogen atoms serve as crucial hydrogen bond acceptors and coordination points for metallic ions within enzyme active sites.[3][4] When coupled with the piperidine ring, a saturated heterocycle that frequently enhances pharmacokinetic properties such as solubility and metabolic stability, the resulting construct offers a versatile platform for targeted drug design.

This guide provides a comprehensive technical overview of a specific, promising derivative: 3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine . We will dissect its core chemical structure, propose a robust synthetic strategy grounded in established chemical principles, and explore its significant therapeutic potential by drawing parallels with closely related, well-documented analogues. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for next-generation therapeutic agents.

Chemical Structure and Physicochemical Properties

The formal name, 3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine, describes a molecule composed of three key fragments: a piperidine ring, a 1,2,4-triazole ring, and a cyclohexyl group.

  • Piperidine Ring : Attached at its 3-position to the triazole ring. The nitrogen atom of the piperidine is a basic center and can be protonated at physiological pH, which can be critical for solubility and target engagement.

  • 1,2,4-Triazole Ring : This is the central heterocyclic core. It is substituted at two positions: the C3 position is linked to the piperidine ring, and the N4 position is substituted with a cyclohexyl group.

  • Cyclohexyl Group : A non-polar, bulky aliphatic group attached to the N4 position of the triazole. This group significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and interactions with hydrophobic pockets in target proteins.

Based on its structure, the key physicochemical properties can be calculated and are summarized in the table below.

PropertyValue
Molecular Formula C₁₃H₂₂N₄
Molecular Weight 234.34 g/mol
IUPAC Name 3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine
Topological Polar Surface Area (TPSA) 48.6 Ų
LogP (Predicted) ~2.5 - 3.0
Hydrogen Bond Donors 1 (Piperidine N-H)
Hydrogen Bond Acceptors 3 (Triazole Nitrogens)

Retrosynthetic Analysis and Proposed Synthesis

Retrosynthetic Strategy: The target molecule can be disconnected at the C-C bond between the piperidine and triazole rings. A more practical approach, however, is to build the triazole ring onto a functionalized piperidine backbone. This strategy begins with a protected piperidine-3-carboxylic acid derivative, which is converted into a key thiosemicarbazide intermediate, followed by cyclization to form the triazole ring.

Synthetic Workflow A N-Boc-piperidine-3-carboxylic acid B N-Boc-piperidine-3-carbohydrazide A->B 1. Esterification (MeOH, H+) 2. Hydrazinolysis (N2H4·H2O) C Thiosemicarbazide Intermediate B->C Cyclohexyl isothiocyanate (EtOH, reflux) D N-Boc-3-(4-cyclohexyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine C->D Alkaline Cyclization (e.g., NaOH or K2CO3, reflux) E N-Boc-3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine D->E Desulfurization (e.g., Raney Nickel or H2O2/AcOH) F 3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine (Target Molecule) E->F Boc Deprotection (TFA or HCl in Dioxane)

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol (Proposed)
  • Step 1: Synthesis of N-Boc-piperidine-3-carbohydrazide.

    • N-Boc-piperidine-3-carboxylic acid is first converted to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid.

    • The resulting ester is then treated with hydrazine hydrate in ethanol under reflux for 12-24 hours to yield the carbohydrazide.[7] The product is isolated after removal of the solvent under reduced pressure.

  • Step 2: Formation of the Thiosemicarbazide Intermediate.

    • The carbohydrazide from Step 1 is dissolved in ethanol.

    • An equimolar amount of cyclohexyl isothiocyanate is added, and the mixture is refluxed for 4-6 hours.

    • Upon cooling, the thiosemicarbazide derivative typically precipitates and can be collected by filtration.[6]

  • Step 3: Alkaline Cyclization to form the Triazole-thione.

    • The thiosemicarbazide is suspended in an aqueous solution of sodium hydroxide (2M) or potassium carbonate and refluxed for 8-12 hours.[6] This reaction promotes intramolecular cyclization with the elimination of water to form the 5-thioxo-1,2,4-triazole ring.

    • After cooling, the reaction mixture is acidified with HCl to a pH of ~5-6, leading to the precipitation of the triazole-thione product.

  • Step 4: Desulfurization.

    • The triazole-thione is converted to the final triazole by removing the sulfur atom. This can be achieved through several methods, including oxidative treatment with reagents like hydrogen peroxide in acetic acid or reductive desulfurization using Raney Nickel in ethanol. The choice of reagent depends on compatibility with other functional groups.

  • Step 5: Boc Deprotection.

    • The N-Boc protecting group on the piperidine ring is removed under acidic conditions.

    • The compound from Step 4 is dissolved in a solvent like dichloromethane or 1,4-dioxane and treated with an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • The reaction is stirred at room temperature for 1-2 hours. The solvent is then evaporated, and the resulting salt of the final product is triturated with diethyl ether to yield a solid.

Structural Characterization

The identity and purity of the final compound and all intermediates would be rigorously confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR : To confirm the chemical structure, proton and carbon environments, and successful installation of all moieties.

  • High-Resolution Mass Spectrometry (HRMS) : To confirm the exact molecular weight and elemental composition.[8]

  • Infrared (IR) Spectroscopy : To identify key functional groups, such as the N-H stretch of the piperidine and C=N stretches within the triazole ring.[2]

Potential Applications in Drug Development

The 3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine scaffold is structurally analogous to compounds with potent and well-characterized biological activities. Its therapeutic potential can be inferred from these closely related molecules.

Anticancer Activity via isoQC Inhibition

A recent study highlighted a series of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potent and selective inhibitors of glutaminyl cyclase isoenzyme (isoQC).[9] isoQC is an enzyme that is upregulated in several cancers and catalyzes the formation of pyroglutamate-CD47 (pE-CD47).[9] This modification enhances the interaction between the CD47 "don't eat me" signal on cancer cells and the SIRPα receptor on macrophages, thereby protecting cancer cells from phagocytosis.[9]

By inhibiting isoQC, compounds based on the triazole-piperidine scaffold can downregulate pE-CD47, disrupt the CD47-SIRPα axis, and restore the ability of macrophages to eliminate cancer cells.[9] The cyclohexyl group on the target molecule, being a bulky lipophilic substituent, could potentially enhance binding affinity within the isoQC active site compared to the smaller methyl group in the studied analogues.

isoQC Pathway cluster_cancer Cancer Cell cluster_immune Macrophage QC Glutaminyl Cyclase (isoQC) pE_CD47 Pyroglutamate-CD47 (pE-CD47) QC->pE_CD47 Catalyzes Cyclization CD47 N-terminally Glutamine-CD47 SIRPa SIRPα Receptor pE_CD47->SIRPa Strong Binding Signal "Don't Eat Me" Signal SIRPa->Signal Activates Inhibitor 3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine Inhibitor->QC Inhibits Phagocytosis Phagocytosis Blocked Signal->Phagocytosis

Caption: Mechanism of isoQC inhibition for cancer therapy.

Antifungal Activity via CYP51 Inhibition

The triazole moiety is the pharmacophore of the "azole" class of antifungal drugs (e.g., fluconazole, voriconazole), which act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

Studies on triazole derivatives with piperidine side chains have demonstrated potent activity against pathogenic fungi, including resistant strains of Candida albicans.[10][11] In these molecules, the triazole nitrogen (N4) coordinates with the heme iron in the CYP51 active site, while the side chains, such as the piperidine and its substituents, occupy adjacent substrate-binding channels, enhancing potency and selectivity.[10] The cyclohexylpiperidine structure of the title compound is well-suited to fulfill this role, presenting a strong candidate for a novel antifungal agent.

Conclusion

3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine is a molecule of significant scientific interest, built upon a scaffold proven to possess potent and diverse biological activities. While its specific properties are yet to be fully characterized in the literature, a robust synthetic pathway can be confidently proposed based on established chemical precedents. The structural analogy to known isoQC inhibitors and CYP51-targeting antifungal agents provides a strong rationale for its investigation as a potential therapeutic agent in oncology and infectious diseases. This guide serves as a foundational resource to stimulate and support further research into this promising chemical entity.

References

  • Zhou, Q., Wu, Z., Qin, F., et al. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019. Available from: [Link]

  • (Reference name not provided) (n.d.). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Drug Design, Development and Therapy. Available from: [Link]

  • (Reference name not provided) (n.d.). Discovery of highly potent triazole antifungal agents with piperidine-oxadiazole side chains. RSC Publishing. Available from: [Link]

  • (Reference name not provided) (n.d.). A Review on 1,2,3 - Triazole & Piperazine Derivatives with Various Biological Activities. ResearchGate. Available from: [Link]

  • PubChem. (3R)-N-((1R)-1-((4-Chlorophenyl)methyl)-2-(4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl)-2-oxoethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide. Available from: [Link]

  • Aghalari, Z., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Available from: [Link]

  • (Reference name not provided) (2025). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. Available from: [Link]

  • Institut Pasteur. IPPI-DB compound 2379 detail. Available from: [Link]

  • Kaplaushenko, A., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. Available from: [Link]

  • (Reference name not provided) (2022). 4-(4-(((1H-Benzo[d][9][10][11]triazol-1-yl)oxy)methyl). MDPI. Available from: [Link]

  • (Reference name not provided) (2018). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available from: [Link]

  • PubChem. 1-[4-[(4-Cyclohexyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]but-2-ynyl]piperidine. Available from: [Link]

  • (Reference name not provided) (2025). N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl] -acetamide dihydrate: Synthesis, experimental, theoretical characterization and biological activities. ResearchGate. Available from: [Link]

  • (Reference name not provided) (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. PMC. Available from: [Link]

  • (Reference name not provided) (n.d.). Designing, synthesis and pharmacology of some novel 4-{4-(4-bromobenzyliden)amino}piperidin-1-yl)-5-aryl-3-thiol-4H-1,2,4-triaz. Der Pharma Chemica. Available from: [Link]

  • (Reference name not provided) (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PMC. Available from: [Link]

  • (Reference name not provided) (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. PMC. Available from: [Link]

  • (Reference name not provided) (2025). In silico study, Synthesis, Characterization and Preliminary Evaluation of Antimicrobial activity of new sulfonamide – 1,2,4-triazole derivatives. ResearchGate. Available from: [Link]

  • Kaplaushenko, A., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. Available from: [Link]

Sources

1,2,4-triazole piperidine scaffold medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Title: The 1,2,4-Triazole Piperidine Scaffold: A Technical Guide to Privileged Architecture in Drug Discovery

Executive Summary: The "Privileged" Synergy

The combination of a 1,2,4-triazole core with a piperidine ring represents one of the most versatile "privileged scaffolds" in modern medicinal chemistry. This architecture is not merely a structural linker; it is a functional pharmacophore that addresses three critical bottlenecks in drug development: solubility , metabolic stability , and dipolar interaction .

  • The Piperidine: Provides a tunable basic center (

    
     ~9-10) for lysosomal trapping and solubility, while serving as a rigid, saturated spacer that directs substituents into specific hydrophobic pockets.
    
  • The 1,2,4-Triazole: Acts as a metabolically stable bioisostere for amides and esters. Its high dipole moment (~5 D) allows it to participate in strong hydrogen bonding networks (as both donor and acceptor) without the hydrolytic instability of a peptide bond.

This guide details the structural rationale, synthetic pathways, and application of this scaffold, anchored by its success in GPCR antagonists (e.g., Maraviroc) and enzyme inhibitors (e.g., 11β-HSD1 inhibitors).

Structural Rationale & Pharmacophore Analysis

The efficacy of this scaffold stems from the complementary electronic profiles of its two components.

Bioisosterism and Electrostatics

The 1,2,4-triazole ring is planar and electron-deficient, often used to replace the amide bond (–CONH–).

  • H-Bonding: The N1/N2 and N4 positions can serve as H-bond acceptors, while the N-H (in 1H-tautomers) is a donor.

  • Dipole Alignment: In GPCRs, the triazole dipole often aligns with backbone carbonyls of the receptor, mimicking the interactions of endogenous peptide ligands.

The Piperidine Vector

The piperidine ring locks the triazole into a specific vector. Unlike flexible alkyl chains, the chair conformation of piperidine projects substituents at defined angles (equatorial vs. axial), allowing for precise "vector scanning" of the active site.

Interaction Map (DOT Visualization)

Scaffold_Interaction Triazole 1,2,4-Triazole Core (High Dipole, H-Bond Acceptor) Receptor Target Receptor (e.g., CCR5, 11β-HSD1) Triazole->Receptor Dipolar Interaction (Glu/Asp residues) Metabolism CYP450 Enzymes Triazole->Metabolism Resistant to Hydrolysis Piperidine Piperidine Ring (Solubility, Sp3 Rigidity) Piperidine->Triazole Linked via C4/N1 Piperidine->Receptor Hydrophobic/Cationic Interaction Piperidine->Metabolism Solubility prevents High Protein Binding

Caption: Functional synergy between the triazole and piperidine moieties in receptor binding and metabolic survival.

Synthetic Architectures

Constructing the 1,2,4-triazole-piperidine scaffold requires choosing the right cyclization method based on the desired substitution pattern.

Method A: The Pellizzari Reaction (Amide + Hydrazide)

This is the classical route for forming 3,5-disubstituted-1,2,4-triazoles.

  • Mechanism: Condensation of a piperidine-hydrazide with an amide (or thioamide).

  • Utility: Best for introducing diverse aryl groups at the 5-position of the triazole.

Method B: The Einhorn-Brunner Reaction
  • Mechanism: Condensation of hydrazines with diacylamines.

  • Utility: Useful when the piperidine nitrogen needs to be substituted before triazole formation.

Method C: Oxidative Cyclization (Modern)
  • Mechanism: Reaction of a piperidine-carboxamide with a hydrazide, followed by oxidative closure (often using iodine or hypervalent iodine reagents).

  • Utility: Milder conditions, avoids high-temperature fusion.

Retrosynthetic Workflow (DOT Visualization)

Retrosynthesis Target Target: 3-(Piperidin-4-yl)-5-Aryl-1,2,4-Triazole Hydrazide Piperidine-4-carbohydrazide Target->Hydrazide Route A: Condensation (Pellizzari) Imidate Aryl Imidate / Nitrile Target->Imidate Route A Diacyl N-Acyl Imidate Target->Diacyl Route B: Einhorn-Brunner Hydrazine Piperidine-Hydrazine Target->Hydrazine Route B Ester Piperidine-4-ester Ester->Hydrazide NH2NH2

Caption: Strategic disconnections for accessing the linked triazole-piperidine scaffold.

Case Study: High-Affinity Ligands

CCR5 Antagonists: Maraviroc

Maraviroc (Pfizer) is the quintessential example of this scaffold's utility.[1]

  • Structure: It features a 4,4-difluorocyclohexylcarboxamide linked to a 1,2,4-triazole , which is in turn linked to a tropane (a bridged piperidine).

  • Role of Triazole: The triazole ring sits deep in the CCR5 transmembrane pocket. Mutagenesis studies suggest it interacts with Glu283 via a water-mediated hydrogen bond or direct dipolar interaction. This interaction is critical for locking the receptor in an inactive conformation.

  • Role of Piperidine (Tropane): The basic nitrogen interacts with Glu283 (salt bridge), while the rigid bicyclic frame fills the hydrophobic cavity defined by Tyr108 and Phe109.

11β-HSD1 Inhibitors

Inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (for metabolic syndrome) frequently utilize a triazolopyridine or linked triazole-piperidine core.

  • Optimization: Researchers at Merck and Incyte utilized the triazole to replace earlier thiazole scaffolds. The triazole offered superior metabolic stability (lower CYP inhibition) and improved solubility compared to the lipophilic thiazole.

  • SAR Insight: Substitution at the triazole C3 position with bulky groups (e.g., adamantane or substituted phenyls) was found to fill the enzyme's substrate-binding pocket, while the piperidine moiety extended towards the solvent front, improving oral bioavailability.

Comparative Data: Scaffold Efficacy

Compound ClassTargetRole of TriazoleRole of PiperidineKey Outcome
Maraviroc CCR5 (HIV Entry)Dipolar anchor (Glu283)Basic center + hydrophobic fillFDA Approved (2007)
Sitagliptin Analogs DPP-4 (Diabetes)Bioisostere for amideP1 pocket occupancyHigh Selectivity (>1000x)
Incyte Leads 11β-HSD1Metabolic stabilizerSolubilizing spacerReduced CYP inhibition

Detailed Experimental Protocol

Objective: Synthesis of 3-(1-Boc-piperidin-4-yl)-5-phenyl-1H-1,2,4-triazole . This protocol utilizes the reaction of a hydrazide with a thioimidate or nitrile, a robust method for medicinal chemistry libraries.

Reagents:
  • 1-Boc-piperidine-4-carboxylic acid methyl ester (Starting Material)

  • Hydrazine hydrate (80% or 98%)

  • Benzamidine hydrochloride (or Benzonitrile + NaOMe)

  • Ethanol (Anhydrous)

  • Sodium Methoxide (0.5 M in MeOH)

Step 1: Formation of the Hydrazide
  • Dissolve 1-Boc-piperidine-4-carboxylic acid methyl ester (10.0 mmol) in Ethanol (20 mL).

  • Add Hydrazine hydrate (50.0 mmol, 5 equiv) dropwise at room temperature.

  • Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of the ester.

  • Workup: Concentrate the solvent in vacuo. The excess hydrazine is removed via azeotroping with ethanol or toluene.

  • Result: 1-Boc-piperidine-4-carbohydrazide (White solid). Yield: >90%.

Step 2: Cyclization to 1,2,4-Triazole
  • Dissolve the crude hydrazide (10.0 mmol) in anhydrous Ethanol (30 mL).

  • Add Benzamidine hydrochloride (11.0 mmol, 1.1 equiv).

  • Add Sodium Methoxide solution (22.0 mmol, 2.2 equiv) to neutralize the HCl and activate the hydrazide.

  • Reflux the reaction mixture for 12–16 hours.

    • Note: If reaction is sluggish, a higher boiling solvent like n-Butanol (118°C) or DMF (153°C) can be used.

  • Quench: Cool to room temperature. Dilute with water (50 mL) and neutralize with 1N HCl to pH ~7.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (DCM:MeOH 95:5).

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the triazole N-H (broad singlet >13 ppm) and the piperidine ring protons.

    • LC-MS: Confirm [M+H]+.

Protocol Validation (Self-Check):
  • Why this route? Using benzamidine avoids the harsh conditions of the Pellizzari fusion (which requires >140°C) and protects the sensitive Boc group (which might deprotect at high thermal stress).

  • Critical Control Point: Ensure hydrazine is fully removed before Step 2, as residual hydrazine can react with benzamidine to form side products.

References

  • Dorr, P., et al. "Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor 5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity." Antimicrobial Agents and Chemotherapy, 2005.

  • Boyle, C. D., et al. "Optimization of a 1,2,4-Triazole Series of 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors."[2] Journal of Medicinal Chemistry, 2010.[3]

  • Kuntala, N., et al. "Structural insights and docking analysis of adamantane-linked 1,2,4-triazole derivatives as potential 11β-HSD1 inhibitors." Journal of Molecular Structure, 2021.

  • Tagat, J. R., et al. "Piperazine-based CCR5 antagonists as HIV-1 inhibitors.[4] II. Discovery of Sch-350634." Journal of Medicinal Chemistry, 2001. [4]

  • BenchChem. "1,2,4-Triazoles in Medicinal Chemistry: Application Notes and Protocols." BenchChem Technical Library, 2025.

Sources

The Triazole-Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The hybridization of the triazole and piperidine heterocyclic rings has emerged as a highly fruitful strategy in modern medicinal chemistry. This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) governing the biological activity of triazole-piperidine ligands. We will delve into the critical structural modifications that modulate the potency and selectivity of these compounds across various therapeutic areas, with a primary focus on their well-established role as antifungal agents and their emerging potential in oncology and neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the design, synthesis, and evaluation of this versatile chemical scaffold.

Introduction: The Synergy of Two Privileged Scaffolds

The 1,2,4-triazole and 1,2,3-triazole rings are five-membered aromatic heterocycles containing three nitrogen atoms.[1] Their utility in medicinal chemistry is vast, owing to their metabolic stability, capacity for hydrogen bonding, and ability to coordinate with metal ions in enzyme active sites.[2] The triazole nucleus is a key pharmacophore in numerous approved drugs, particularly in the realm of antifungal agents where it chelates the heme iron of cytochrome P450 enzymes.[3][4]

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is another prevalent scaffold in pharmaceuticals. Its conformational flexibility and basic nitrogen atom allow for crucial interactions with biological targets. The incorporation of a piperidine moiety can enhance a molecule's physicochemical properties, such as solubility and membrane permeability, and provide a vector for introducing diverse substituents to probe the chemical space around a target.

The combination of these two scaffolds into a single molecular entity has yielded a plethora of highly active compounds. The triazole often serves as the primary pharmacophore, while the piperidine acts as a versatile linker and a platform for SAR exploration. This guide will dissect the intricate relationship between the structure of these hybrid molecules and their biological function.

Core Chemical Structure and Synthetic Strategies

The general structure of a triazole-piperidine ligand can be deconstructed into three key components: the triazole head, the piperidine core, and the side chain appended to the piperidine nitrogen.

G cluster_0 General Structure of Triazole-Piperidine Ligands Triazole Triazole Linker Linker Triazole->Linker Connection Point Piperidine Piperidine Linker->Piperidine Attachment Side_Chain Side_Chain Piperidine->Side_Chain N-Substitution

Caption: Core components of a triazole-piperidine ligand.

A prevalent and efficient method for the synthesis of 1,2,3-triazole-piperidine derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6] This reaction provides high yields and regioselectivity for the 1,4-disubstituted triazole isomer.

Structure-Activity Relationship (SAR) Analysis

Antifungal Activity: Targeting Fungal Ergosterol Biosynthesis

The most extensively studied application of triazole-piperidine ligands is in the treatment of fungal infections. These compounds, exemplified by clinical agents like itraconazole and posaconazole, act by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[3][4] Disruption of this pathway leads to a fungistatic or fungicidal effect.

The SAR for antifungal triazole-piperidine agents is well-defined:

  • The Triazole Moiety : The 1,2,4-triazole ring is crucial for activity. One of the nitrogen atoms coordinates to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol.[3]

  • The Dihalophenyl Group : A 2,4-difluorophenyl or similar dihalophenyl group attached to the carbon adjacent to the triazole is a common and often essential feature. This group engages in hydrophobic and van der Waals interactions within the enzyme's active site.[3]

  • The Piperidine Linker and Side Chain : The piperidine ring and its N-substituent extend into the substrate access channel of CYP51.[3] The nature of the side chain significantly impacts the antifungal spectrum and potency. Modifications at this position are a primary focus of SAR studies to enhance activity against resistant fungal strains. For instance, the introduction of oxadiazole-containing side chains has led to compounds with excellent activity against fluconazole-resistant Candida albicans.[7]

Compound IDR Group (Side Chain)MIC against C. albicans (µg/mL)Reference
6g 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylmethyl0.031[7]
11b 5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-ylmethyl0.016[7]
8t 1-(4-chlorophenyl)-1H-1,2,3-triazol-4-ylmethyl0.125[8]
8v 1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-ylmethyl0.0125[8]
Anticancer Potential: A Multifaceted Approach

Triazole-piperidine scaffolds are increasingly being explored for their anticancer properties, targeting various hallmarks of cancer.

  • Tubulin Polymerization Inhibition : Certain triazole-piperidine derivatives act as inhibitors of tubulin polymerization, a validated target for cancer chemotherapy. These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[9] The SAR in this context often involves a trimethoxyphenyl group, mimicking the A-ring of combretastatin A-4, attached to the triazole.

  • Kinase Inhibition : The triazole-piperidine framework can be adapted to target various protein kinases that are often dysregulated in cancer. For example, derivatives have been designed as inhibitors of kinases like PIM-1, which is overexpressed in several cancers.[10] The piperidine moiety can be functionalized to interact with specific residues in the kinase ATP-binding pocket, thereby conferring selectivity.

Compound ClassTargetKey SAR ObservationsReference
Triazolo[1,5-a]pyrimidinesTubulinA (1S)-2,2,2-trifluoro-1-methylethylamino group at the 5-position and ortho-fluoro atoms on the phenyl ring are optimal for high potency.[9]
Indole-triazolesTubulinThe presence of a 3,4-dichlorophenyl moiety enhances cytotoxicity against liver cancer cells.[11]
Triazole-PyrimidinesEGFRA 4-chlorophenyl group on the triazole demonstrated strong in vitro activity and induced cell-cycle arrest.[10]
Neurodegenerative Diseases: Modulating Key Pathological Pathways

The versatility of the triazole-piperidine scaffold has also led to its investigation in the context of neurodegenerative disorders like Alzheimer's disease (AD).

  • Cholinesterase Inhibition : Some triazole-piperidine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[3][7] Increasing acetylcholine levels is a therapeutic strategy for managing the cognitive symptoms of AD. The SAR for these compounds indicates that the nature and position of substituents on the aromatic rings attached to the triazole influence the inhibitory potency and selectivity for AChE versus BChE.[12]

  • Inhibition of Amyloid-β Aggregation : Dysregulated metal ions can promote the aggregation of the amyloid-β (Aβ) peptide, a key event in AD pathology. Triazole-pyridine derivatives (a close analog to piperidine) have been designed as dual-function ligands that can chelate these metal ions and interact with the Aβ peptide, thereby inhibiting its aggregation.[5]

Compound IDTargetIC50Key SAR ObservationsReference
10a-k (analogs) AChE0.031 - 0.537 µMElectron-withdrawing fluorine group on the pyridine ring enhances potency.[7]
11o AChE0.38 µMElectron-withdrawing groups on the phenyl ring at R1 enhance AChE inhibition.[12]
L1-L4 (analogs) Metal-induced Aβ aggregationN/AThe triazole-pyridine framework is effective in limiting metal-induced Aβ aggregation.[5]

Experimental Protocols

Synthesis of a Representative Triazole-Piperidine Ligand

This protocol describes the synthesis of a 1,4-disubstituted 1,2,3-triazole-piperidine derivative via a CuAAC reaction.

G cluster_0 Synthesis Workflow Start N-propargyl piperidine Reaction CuSO4·5H2O, Sodium Ascorbate DMSO/H2O Start->Reaction Azide Substituted benzyl azide Azide->Reaction Product Triazole-piperidine ligand Reaction->Product Purification Column Chromatography Product->Purification Characterization NMR, MS, IR Purification->Characterization

Sources

The Architect's Guide to Melanocortin Receptor Modulation: A Technical Deep Dive into Small Molecule Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The melanocortin receptor system, a critical regulator of a myriad of physiological processes, has emerged as a fertile ground for therapeutic intervention. This in-depth technical guide provides a comprehensive exploration of small molecule melanocortin receptor modulators for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of facts, this document delves into the causal relationships behind experimental design, the intricacies of receptor signaling, and the practical application of key assays. We will dissect the architecture of the five melanocortin receptor subtypes (MC1R-MC5R), their signaling cascades, and the structural nuances that govern the interaction with small molecule ligands. This guide is designed to be a self-validating resource, grounding its claims in established scientific literature and providing detailed, actionable protocols for the characterization of novel modulators.

The Melanocortin System: A Nexus of Physiological Control

The melanocortin system is a complex and elegant signaling network that plays a pivotal role in regulating a diverse array of physiological functions, including pigmentation, inflammation, energy homeostasis, and sexual function.[1][2][3] This system comprises five G protein-coupled receptors (GPCRs), designated MC1R through MC5R, which are the targets of a family of endogenous peptide ligands derived from the pro-opiomelanocortin (POMC) prohormone.[4][5] These agonists include α-, β-, and γ-melanocyte-stimulating hormones (MSH) and adrenocorticotropic hormone (ACTH).[4] Uniquely, the melanocortin system also features two endogenous antagonists: agouti-signaling protein (ASIP) and agouti-related protein (AgRP).[4] The distinct tissue distribution and signaling properties of each receptor subtype provide a foundation for the development of targeted therapeutics.

  • MC1R: Primarily expressed in melanocytes and immune cells, MC1R is a key regulator of skin pigmentation and inflammation.[6][7] Its activation promotes the production of eumelanin, a dark pigment that protects against UV radiation, and exerts anti-inflammatory effects.[6][7]

  • MC2R: Found predominantly in the adrenal cortex, MC2R is the receptor for ACTH and is essential for regulating the production of cortisol, a critical stress hormone.[2][8]

  • MC3R & MC4R: These receptors are concentrated in the central nervous system and are central to the regulation of energy balance, appetite, and sexual behavior.[2][4][5] The MC4R, in particular, has been a major focus of drug development for obesity.[4][5]

  • MC5R: With a more widespread distribution, including in exocrine glands, MC5R is implicated in the regulation of sebaceous gland secretion and other exocrine functions.[3][9]

The therapeutic potential of modulating these receptors is vast, with applications in obesity, cachexia, sexual dysfunction, inflammatory disorders, and pigmentation disorders.[2][3] The development of small molecule modulators offers advantages over peptide-based therapies, including improved oral bioavailability and metabolic stability.[10]

Deconstructing the Signal: Melanocortin Receptor Signaling Pathways

Melanocortin receptors primarily couple to the Gs alpha subunit of heterotrimeric G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[6][11][12] This canonical pathway, however, represents only a part of the complex signaling tapestry woven by these receptors. A deeper understanding of these pathways is crucial for designing modulators with desired functional selectivity.

While all five MCRs couple to Gs, evidence suggests that MC3R, MC4R, and MC5R can also couple to other G proteins, including Gi/o and Gq.[5][6] This promiscuous coupling allows for the activation of a broader range of downstream effectors, including the modulation of intracellular calcium levels and the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2.[5][6][13] Furthermore, G-protein-independent signaling mechanisms, involving β-arrestins, have also been described for MCRs.[6]

The signaling output of melanocortin receptors is further fine-tuned by melanocortin receptor accessory proteins (MRAPs and MRAP2).[6] These single-pass transmembrane proteins can modulate receptor trafficking to the cell surface and influence ligand-induced signaling, adding another layer of regulatory complexity.[6]

Visualizing the Signaling Architecture

The following diagrams illustrate the primary signaling pathways associated with melanocortin receptors.

MC_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Small Molecule Agonist MCR Melanocortin Receptor (MC1-5R) Agonist->MCR Binds Gs Gs MCR->Gs Activates Gq Gq MCR->Gq Activates (MC3/4/5R) Gi Gi MCR->Gi Activates (MC3/4/5R) AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C (PLC) Gq->PLC Activates Gi->AC Inhibits cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates ERK ERK1/2 Activation PKA->ERK CREB CREB Phosphorylation PKA->CREB Phosphorylates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC PKC->ERK Gene Gene Transcription ERK->Gene CREB->Gene Experimental_Workflow Start Compound Synthesis and Purification BindingAssay Radioligand Binding Assay (Determine Ki) Start->BindingAssay FunctionalAssay cAMP Accumulation Assay (Determine EC50/IC50) Start->FunctionalAssay Selectivity Selectivity Profiling (Test against all MCR subtypes) BindingAssay->Selectivity FunctionalAssay->Selectivity Downstream Downstream Signaling Assays (e.g., ERK phosphorylation, Ca²⁺ mobilization) Selectivity->Downstream InVivo In Vivo Efficacy and PK/PD Studies Downstream->InVivo

A typical experimental workflow for characterizing small molecule MCR modulators.

Key Methodologies: A Step-by-Step Guide

This section provides detailed, self-validating protocols for the two cornerstone assays in melanocortin receptor drug discovery.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for a specific melanocortin receptor subtype by competing with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound.

Materials:

  • Cell membranes expressing the human melanocortin receptor of interest.

  • Radioligand: [¹²⁵I]-[Nle⁴, D-Phe⁷]-α-MSH.

  • Non-specific binding control: Unlabeled [Nle⁴, D-Phe⁷]-α-MSH.

  • Test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Protocol:

  • Plate Setup: Prepare a 96-well plate with wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and competitive binding (radioligand + serial dilutions of test compound).

  • Reagent Addition: Add assay buffer, cell membranes, and either unlabeled ligand (for non-specific binding) or test compound to the appropriate wells.

  • Initiate Binding: Add the radioligand to all wells to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes). [14]5. Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand. [14]7. Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a test compound to either stimulate (agonist) or inhibit (antagonist) the production of cAMP.

Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of a test compound.

Materials:

  • HEK293 cells stably expressing the human melanocortin receptor of interest.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX).

  • Agonist (for antagonist mode).

  • Test compounds.

  • cAMP detection kit (e.g., HTRF, ELISA, or bioluminescent-based).

  • 384-well microplates.

Protocol:

  • Cell Plating: Seed the cells into a 384-well plate and incubate overnight to allow for attachment. [15]2. Compound Preparation: Prepare serial dilutions of the test compounds. For antagonist assays, also prepare a solution of a known agonist at its EC80 concentration.

  • Assay Initiation:

    • Agonist Mode: Add the test compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature. [16] * Antagonist Mode: Pre-incubate the cells with the test compound dilutions before adding the agonist.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit. [16]5. Data Analysis: Plot the cAMP concentration against the log concentration of the test compound.

    • Agonist Mode: Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum response.

    • Antagonist Mode: Fit the data to determine the IC50.

Structural Insights: The Architecture of Ligand Recognition

Recent advances in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the molecular basis of ligand recognition and activation of melanocortin receptors. The structure of the human MC4R in complex with the Gs protein and bound to both peptide agonists (α-MSH, setmelanotide, bremelanotide) and the small molecule agonist THIQ has been elucidated. [2][4][8] These structures reveal a conserved binding pocket for the core "HFRW" motif of peptide agonists. [5]They also highlight the distinct binding mode of the small molecule THIQ, providing a structural rationale for its subtype selectivity. [2]This structural information is invaluable for structure-based drug design, enabling the rational optimization of small molecule modulators with improved affinity, selectivity, and functional properties.

Future Directions and Conclusion

The field of small molecule melanocortin receptor modulation is poised for significant advancement. The growing understanding of biased signaling and allosteric modulation presents exciting opportunities for the development of next-generation therapeutics with improved efficacy and reduced side-effect profiles. [1][9][17]The availability of high-resolution receptor structures will undoubtedly accelerate these efforts.

This technical guide has provided a comprehensive framework for understanding and investigating small molecule melanocortin receptor modulators. By integrating fundamental principles with detailed, actionable protocols, it is our hope that this document will serve as a valuable resource for scientists dedicated to unlocking the full therapeutic potential of this remarkable receptor system.

References

  • Intracellular signaling mechanisms of the melanocortin receptors: current state of the art. Cellular and Molecular Life Sciences. [Link]

  • Cryo-EM structure of melanocortin receptor 4 reveals mechanism of a “hunger switch” initiating satiety signaling. Acta Crystallographica Section A: Foundations and Advances. [Link]

  • Structure, function and regulation of the melanocortin receptors. Molecular and Cellular Endocrinology. [Link]

  • Structural Complexity and Plasticity of Signaling Regulation at the Melanocortin-4 Receptor. International Journal of Molecular Sciences. [Link]

  • Development of a high throughput screen for allosteric modulators of melanocortin-4 receptor signaling using a real time cAMP assay. Journal of Biomolecular Screening. [Link]

  • Structural insights into ligand recognition and activation of the melanocortin-4 receptor. Nature. [Link]

  • Cryo-EM structure of bremelanotide-MC4R-Gs_Nb35 complex. RCSB PDB. [Link]

  • Allosteric Modulators of MC4R Signaling. Grantome. [Link]

  • Old drugs with new skills: fenoprofen as an allosteric enhancer at melanocortin receptor 3. Cellular and Molecular Life Sciences. [Link]

  • Melanocortin 1 Receptor: Structure, Function, and Regulation. Frontiers in Genetics. [Link]

  • Melanocortin-5 Receptor: Pharmacology and Its Regulation of Energy Metabolism. MDPI. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • Melanocortin 1 Receptor: Structure, Function, and Regulation. Frontiers in Genetics. [Link]

  • Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects. MDPI. [Link]

  • Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation. PMC. [Link]

  • Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent. [Link]

  • Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects. MDPI. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation. Photochemical & Photobiological Sciences. [Link]

  • Functional Characterization of Novel MC4R Variants Identified in Two Unrelated Patients with Morbid Obesity in Qatar. PMC. [Link]

Sources

Methodological & Application

Cyclization protocols for 4-substituted-1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Cyclization Protocols for 4-Substituted-1,2,4-Triazoles

Executive Summary & Strategic Value

The 1,2,4-triazole nucleus is a non-negotiable pharmacophore in modern medicinal chemistry, serving as a robust bioisostere for amides and esters. Its unique dipole character and hydrogen-bonding potential make it central to antifungal agents (e.g., Fluconazole, Voriconazole), anticancer therapeutics, and CNS-active compounds.

However, the synthesis of 4-substituted-1,2,4-triazoles presents a specific regiochemical challenge: preventing the thermodynamic drift to the N1/N2 isomers. This guide details three field-proven protocols designed to lock the substituent at the N4 position with high fidelity. We move beyond textbook descriptions to provide "battle-tested" methodologies that account for steric bulk, electronic deactivation, and purification bottlenecks.

Strategic Overview: Route Selection

ProtocolMethodologyKey UtilityTolerance Profile
A Orthoester-Mediated Cyclization The Workhorse: Best for modular diversity; allows independent variation of R3, R4, and R5.High tolerance for steric bulk on the amine.
B Thiosemicarbazide Cyclization Functional Scaffold: Specifically yields 3-mercapto-4-substituted derivatives (versatile for further coupling).Excellent for electron-deficient amines.
C Microwave-Assisted Transamination High Throughput: Rapid library generation; solvent-free or minimal solvent.Best for robust, non-sensitive substrates.

Protocol A: The Orthoester-Mediated "One-Pot" Cyclization

The industry standard for generating diverse N4-libraries.

Mechanistic Insight

This reaction relies on the in situ formation of an imidate intermediate. The orthoester acts as a "carbon clip," bridging the acyl hydrazide and the primary amine. The success of this reaction hinges on the acid-catalyzed transamination step. If the medium is too basic, the intermediate amidrazone fails to cyclize; if too acidic, the amine nucleophile is protonated and deactivated.

Workflow Diagram

OrthoesterRoute Start Acyl Hydrazide (R-CONHNH2) Inter1 Imido Ester Intermediate Start->Inter1 Reflux/Acid Cat. Ortho Orthoester (R'-C(OEt)3) Ortho->Inter1 Amine Primary Amine (R''-NH2) Inter2 Amidrazone Intermediate Amine->Inter2 Inter1->Inter2 + Amine (-EtOH) Cycliz Cyclization (-EtOH) Inter2->Cycliz Heat Product 4-Substituted 1,2,4-Triazole Cycliz->Product

Figure 1: Mechanistic flow of the Orthoester-mediated synthesis. The formation of the amidrazone (Inter2) is the rate-determining step for sterically hindered amines.

Step-by-Step Methodology

Reagents:

  • Acyl Hydrazide (1.0 equiv)

  • Triethyl Orthoformate (or substituted orthoester) (3.0 - 5.0 equiv)

  • Primary Amine (1.1 equiv)

  • Catalyst: Sulfamic acid (5 mol%) or p-TsOH (5 mol%)

  • Solvent: Ethanol (or neat in excess orthoester)

Procedure:

  • Activation: Charge a round-bottom flask with the Acyl Hydrazide and Orthoester. Add the acid catalyst.[1]

  • Initial Heating: Heat to 60°C for 30 minutes. Observation: The solution should become clear as the hydrazide dissolves and the imidate forms.

  • Amine Addition: Add the Primary Amine dropwise.

    • Critical Check: If the amine is an aniline derivative (electron-poor), increase temperature to reflux immediately.

  • Reflux: Heat the mixture to reflux (80–100°C) for 4–12 hours. Monitor by LCMS for the disappearance of the amidrazone intermediate (

    
     usually visible).
    
  • Workup (The "Crash-Out" Method):

    • Cool the reaction mixture to 0°C.

    • The triazole often precipitates as a solid. Filter and wash with cold hexanes/ether.

    • If oiling occurs:[2][3] Evaporate volatiles, redissolve in minimal hot EtOAc, and add hexanes until turbid. Refrigerate overnight.

Protocol B: The Isothiocyanate Route (Mercapto-Triazoles)

Essential for generating 3-thiol variants, common in antifungal pharmacophores.

Mechanistic Insight

This route proceeds through a Thiosemicarbazide intermediate. The cyclization is base-mediated, utilizing the nucleophilicity of the hydrazine nitrogen to attack the carbonyl carbon.

Workflow Diagram

ThioneRoute Hydrazide Acid Hydrazide TSC Thiosemicarbazide Intermediate Hydrazide->TSC Reflux/EtOH Isothio Isothiocyanate (R-NCS) Isothio->TSC Salt Triazole Thiolate Salt TSC->Salt Cyclization Base Base Treatment (2N NaOH/Heat) Base->Salt Acid Acidification (HCl to pH 4) Salt->Acid Final 4-Substituted-3-Mercapto 1,2,4-Triazole Acid->Final Precipitation

Figure 2: Base-catalyzed cyclization of thiosemicarbazides. Note that the product exists in a thione-thiol tautomeric equilibrium.

Step-by-Step Methodology

Reagents:

  • Acid Hydrazide (1.0 equiv)[4]

  • Substituted Isothiocyanate (1.1 equiv)

  • Solvent: Ethanol[4][5][6][7][8]

  • Cyclization Base: 2N NaOH (aq)

Procedure:

  • Thiosemicarbazide Formation: Dissolve Acid Hydrazide in Ethanol. Add Isothiocyanate.[9][6] Reflux for 2–4 hours.[5]

  • Isolation 1: Cool to RT. The thiosemicarbazide usually precipitates. Filter and dry.[10] ( Note: You can proceed one-pot, but isolation improves purity).

  • Cyclization: Suspend the thiosemicarbazide in 2N NaOH (approx 10 mL per gram).

  • Reflux: Heat to reflux for 3–5 hours. The solid will dissolve as the salt forms.

  • Precipitation: Cool to RT. Filter off any insoluble impurities.

  • Acidification: Acidify the filtrate with conc. HCl to pH 3–4.

    • Safety: Perform in a fume hood; H2S gas is not typically evolved here, but mercaptans can be smelly.

  • Collection: The product precipitates as a white/yellow solid. Filter and wash with water.[10]

Troubleshooting & Optimization (Self-Validating Systems)

A robust protocol must account for failure modes. Use this table to diagnose synthetic issues.

ObservationRoot CauseCorrective Action
Reaction Stalls at Amidrazone (Protocol A)Steric hindrance of the amine or insufficient acidity.Add 10 mol% Sc(OTf)3 (Scandium Triflate) or increase temp using microwave irradiation (140°C).
Product "Oils Out" Product melting point is near solvent boiling point; impurities present.[3]Decant solvent.[3][8][11] Triturate the oil with Diethyl Ether/Pentane. Sonicate to induce crystallization.
Regioisomer Contamination Incorrect starting materials (using hydrazine + amide instead of hydrazide + amine).Validate starting material purity.[11] Switch to Protocol A strictly.
Low Yield (Protocol B) Incomplete cyclization due to weak base or short time.Ensure NaOH concentration is at least 2N.[5] Increase reflux time. Monitor by TLC (shift in Rf is distinct).

References

  • Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 2015, 26, 404-407.[12][13]

    • Context: Validation of microwave acceler
  • A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Synlett, 2007, 1255-1256.[14][15]

    • Context: One-pot methodologies for related triazole scaffolds.[9][12][14][15][16][17]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives.

    • Context: Detailed workup and biological relevance of the 4-substituted pharmacophore.
  • Chemistry and Biological Activities of 1,2,4-Triazolethiones.Molecules, 2021.

    • Context: Comprehensive review of the thiosemicarbazide (Protocol B) route.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Water Solubility of Cyclohexyl-Triazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the enhancement of aqueous solubility for cyclohexyl-triazole compounds. Our focus is on explaining the underlying scientific principles behind each method, ensuring you can make informed decisions during your experimental design.

Section 1: Understanding the Core Problem

FAQ 1: Why are my cyclohexyl-triazole compounds exhibiting poor water solubility?

The limited water solubility of this class of compounds typically stems from a structural dichotomy. Your molecule contains two key moieties with opposing physicochemical properties:

  • The Cyclohexyl Group: This is a bulky, non-polar, and highly lipophilic aliphatic ring.[1] It significantly contributes to the molecule's overall hydrophobicity, favoring dissolution in non-polar organic solvents over water. The cyclohexyl group is often used in drug design to fill hydrophobic pockets in target proteins, but this same feature makes aqueous solubility a challenge.[1][2]

  • The Triazole Ring: This is a five-membered heterocyclic ring containing three nitrogen atoms.[3][4] The nitrogen atoms are capable of acting as hydrogen bond acceptors, which contributes a degree of polarity to the molecule.[5][6] However, in many cases, the hydrophilic contribution of the triazole ring is insufficient to overcome the strong hydrophobic nature of the cyclohexyl group.

The interplay between these two groups dictates the compound's overall solubility profile.

cluster_0 Cyclohexyl-Triazole Compound cluster_1 Key Physicochemical Properties Compound General Structure Cyclohexyl Cyclohexyl Group (C₆H₁₁) Compound->Cyclohexyl Attached via R₁ Triazole Triazole Ring (C₂H₂N₃-R) Compound->Triazole Attached via R₂ Hydrophobic Strongly Hydrophobic (Lipophilic) - Limits water interaction Cyclohexyl->Hydrophobic Drives... Polar Moderately Polar - Nitrogen atoms can H-bond - Potentially Ionizable Triazole->Polar Contributes... start Start: Compound has poor water solubility decision_ionizable Is the triazole ring accessible for protonation? start->decision_ionizable proc_ph Strategy 1: pH Modification (Acidification to form a salt) decision_ionizable->proc_ph Yes proc_temp Strategy 2: Temperature Increase (Assess thermal stability first) decision_ionizable->proc_temp No / Sterically Hindered decision_success Sufficiently Soluble? proc_ph->decision_success proc_temp->decision_success end_success End: Use optimized pH/temperature conditions decision_success->end_success Yes next_steps Proceed to Advanced Strategies (Co-solvents, Excipients) decision_success->next_steps No

Caption: Initial workflow for solubility troubleshooting.

Section 3: Advanced Solubilization Strategies

If basic methods are insufficient, the following formulation-based approaches can be employed.

FAQ 3: pH and temperature adjustments didn't work. What can I try next?

When intrinsic solubility is very low, formulation excipients are required to enhance dissolution.

A. Co-Solvents

A co-solvent is a water-miscible organic solvent used to reduce the overall polarity of the aqueous medium, making it more favorable for a non-polar solute.

  • Mechanism: Co-solvents act as a "bridge" between the non-polar cyclohexyl group and the polar water molecules. They effectively lower the dielectric constant of the solvent system, reducing water's ability to "squeeze out" the hydrophobic compound.

  • Common Co-solvents for Pre-clinical Research:

Co-SolventProperties & Use CasesTypical Concentration Range
Ethanol Good for moderately hydrophobic compounds. Generally well-tolerated.5 - 20% (v/v)
Propylene Glycol (PG) More viscous than ethanol; good solubilizer.10 - 40% (v/v)
Polyethylene Glycol (PEG 400) A liquid polymer with excellent solubilizing capacity for very poorly soluble drugs.10 - 50% (v/v)
Dimethyl Sulfoxide (DMSO) A very strong, aprotic solvent. Often used for in vitro stock solutions. Can have toxicological implications.< 1% for cell-based assays; up to 10% for some in vivo studies (vehicle toxicity must be assessed).
  • Protocol: Co-solvent Screening

    • Prepare stock solutions of your compound in 100% of each co-solvent you wish to test (e.g., 10 mg/mL in DMSO, 10 mg/mL in PEG 400).

    • In separate vials, prepare a series of aqueous buffers (e.g., PBS, pH 7.4).

    • Add the co-solvent stock solution to the aqueous buffer dropwise while vortexing, to the desired final co-solvent concentration (e.g., 1%, 5%, 10%).

    • Observe for any precipitation. If the solution remains clear after 1-2 hours, the compound is likely soluble under those conditions.

B. Surfactants

Surfactants form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC). These micelles have a hydrophobic core and a hydrophilic shell.

  • Mechanism: The hydrophobic cyclohexyl group of your compound can partition into the hydrophobic core of the micelle, while the hydrophilic shell maintains the entire structure's solubility in water.

  • Common Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL.

  • Application: Typically used in concentrations of 1-10% for creating stable formulations.

C. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a truncated cone or "bucket" shape. The interior of the cone is hydrophobic, while the exterior is hydrophilic.

  • Mechanism: The hydrophobic cyclohexyl group of the triazole compound can fit into the hydrophobic cavity of the cyclodextrin molecule, forming an "inclusion complex." The hydrophilic exterior of the cyclodextrin then renders the entire complex water-soluble. [7]This is a powerful technique for masking hydrophobicity without chemical modification.

  • Common Cyclodextrins:

    • β-Cyclodextrin (BCD): Limited water solubility itself.

    • Hydroxypropyl-β-cyclodextrin (HPBCD): Much higher aqueous solubility and very commonly used in pharmaceutical formulations.

    • Sulfobutylether-β-cyclodextrin (SBEBCD, Captisol®): Anionic derivative with excellent solubility and safety profile.

Caption: Mechanism of cyclodextrin inclusion complexation.

Section 4: Quantifying Solubility

FAQ 4: How do I accurately measure the improvement in my compound's solubility?

Visual inspection is useful for screening, but quantitative data is essential for reproducible science. The shake-flask method is a standard approach.

Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)

  • Preparation: Add an excess amount of your solid cyclohexyl-triazole compound to a known volume of your chosen solvent system (e.g., pH 7.4 buffer, 10% HPBCD solution, etc.) in a sealed glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Separation: After equilibration, allow the suspension to settle. Carefully remove a sample of the supernatant without disturbing the solid material. To ensure no solid particles are transferred, filter the supernatant through a 0.22 µm syringe filter (choose a filter material, like PTFE, that has low drug binding).

  • Quantification:

    • Dilute the clear filtrate with a suitable mobile phase or solvent.

    • Analyze the concentration of the dissolved compound using a calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Compare the measured concentration to a standard curve of your compound to determine the solubility in mg/mL or µM.

References

  • 1,2,4-Triazole | Solubility of Things. (n.d.).
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 25). Frontiers in Molecular Biosciences.
  • 1H-1,2,3-Triazole. (2020, December 7). American Chemical Society.
  • Design, Synthesis, and Structure-Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility. (n.d.).
  • Application of triazoles in the structural modification of n
  • Cyclohexanes in Drug Discovery. (n.d.). PharmaBlock.
  • Metabolism and hydrophilicity of the polarised 'Janus face' all-cis tetrafluorocyclohexyl ring, a candidate motif for drug discovery. (2018, February 19). PMC.
  • Chemical structure of the N 4-cyclohexyl-1,2,4-triazole-3-thione (2).... (n.d.).
  • Water solubility and physicochemical properties of representative compounds and ETV. (n.d.).
  • synthesis and properties of triazole-containing three-unit products with 4-cyclohexylphenoxy groups. (2025, August 10).
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2016, May 2). Amazon AWS.
  • 3-Cyclohexyl-4,5-diphenyl-4H-1,2,4-triazole. (n.d.). Toronto Research Chemicals.
  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023, June 9).
  • Solubility: An overview. (n.d.). Int J Pharm Chem Anal.
  • Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts.
  • Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery. (n.d.). ScienceOpen.
  • Expanding the chemical space of hydrophobic pharmacophores: the role of hydrophobic substructures in the development of novel transcription modul
  • Biological Activity of Two Anticancer Pt Complexes with a Cyclohexylglycine Ligand against a Colon Cancer Cell Line: Theoretical and Experimental Study. (n.d.). PMC.

Sources

Technical Support Center: Optimizing Hydrazide Cyclization to 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,2,4-triazoles via hydrazide cyclization. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this crucial transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction for maximum yield and purity.

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmaceuticals exhibiting antifungal, antiviral, and anticancer properties. The cyclization of an acylhydrazide with an appropriate one-carbon source is a fundamental and versatile method for its construction. However, like any powerful chemical reaction, it comes with its own set of challenges, from low yields to the formation of stubborn impurities.

This document is structured to serve as your first point of reference when things don't go as planned. We will explore common pitfalls in a question-and-answer format, provide evidence-based solutions, and offer detailed experimental protocols.

Core Reaction Mechanism: Understanding the 'Why'

Before troubleshooting, it's essential to understand the reaction pathway. The most common base-catalyzed cyclization of an acylhydrazide with a nitrile, often referred to as a variation of the Pellizzari reaction, proceeds through a distinct mechanism. Understanding these steps is key to diagnosing issues related to reactivity, regioselectivity, and side-product formation.

The reaction is initiated by the nucleophilic attack of the hydrazide on the nitrile, followed by cyclization and dehydration to form the stable aromatic triazole ring.

Reaction_Mechanism Figure 1: Generalized Mechanism of Hydrazide-Nitrile Cyclization Start Acylhydrazide + Nitrile Intermediate1 N-Acyl-Amidine Intermediate Start->Intermediate1 Nucleophilic Attack Base Base (e.g., K₂CO₃) Base->Start Intermediate2 Dihydro-Triazole Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 1,2,4-Triazole Intermediate2->Product Dehydration (Rate-Limiting) H2O H₂O Intermediate2->H2O Elimination Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Low / No Yield CheckPurity Verify Starting Material Purity (NMR, MP) Start->CheckPurity CheckConditions Review Reaction Conditions (Base, Solvent, Temp) Start->CheckConditions Impure Purify/Resynthesize Starting Materials CheckPurity->Impure Impure CheckPurity->Pure Pure OptimizeBase Optimize Base/Solvent (e.g., K₂CO₃/DMF -> DBU/NMP) CheckConditions->OptimizeBase Suboptimal System OptimizeTemp Increase Temperature or Switch to Microwave CheckConditions->OptimizeTemp Sluggish Reaction Monitor Monitor Progress (TLC, LC-MS) OptimizeBase->Monitor OptimizeTemp->Monitor

Troubleshooting regioselectivity in 1,2,4-triazole formation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open | Status: Active | Agent: Senior Application Scientist

Overview

Welcome to the Technical Support Center for Nitrogen Heterocycle Synthesis. You are likely here because 1,2,4-triazoles are notoriously difficult to functionalize regioselectively. Unlike 1,2,3-triazoles, which have robust "Click" methods (CuAAC/RuAAC) to control isomerism, 1,2,4-triazoles suffer from annular tautomerism (1H, 2H, and 4H forms) and ambident nucleophilicity .

This guide addresses the two primary workflows where regioselectivity fails:

  • N-Alkylation of an existing triazole ring (The "N1 vs. N2" problem).

  • De Novo Synthesis of the ring from acyclic precursors.

Module 1: Troubleshooting N-Alkylation

User Query: "I am alkylating a 3,5-disubstituted 1,2,4-triazole with an alkyl halide. I expected the N1 product, but I'm getting a mixture of N1 and N2 isomers, or predominantly N2. How do I control this?"

Technical Diagnosis

The 1,2,4-triazole anion is an ambident nucleophile. The regiochemical outcome is a battle between thermodynamics and sterics .

  • Thermodynamic Control (N1-Alkylation): The N1-substituted isomer is generally more stable (aromaticity is best preserved). Under reversible conditions or with small electrophiles, N1 is favored.

  • Kinetic/Steric Control (N2-Alkylation): If the C3 and C5 positions carry bulky substituents, the N1 position becomes sterically shielded. The N2 position, being further away from the bulk, becomes the accessible nucleophile.

  • The "S-Substitution" Anomaly: If your triazole has a sulfur/thio-group at C3/C5, N2 alkylation is often favored due to specific electronic effects and the "loose" nature of the ion pair in polar aprotic solvents.

Visualizing the Pathway

The following diagram illustrates the tautomeric equilibrium and the competition between N1 and N2 attack.

TriazoleAlkylation Tautomer Triazole Anion (Ambident Nucleophile) N1_Path Path A: N1 Attack (Thermodynamic) Tautomer->N1_Path Small Electrophile Reversible Cond. N2_Path Path B: N2 Attack (Kinetic/Steric) Tautomer->N2_Path Bulky Electrophile Irreversible Cond. Product_N1 N1-Alkylated Product (Major if C3/C5 small) N1_Path->Product_N1 Product_N2 N2-Alkylated Product (Major if C3/C5 bulky or S-substituted) N2_Path->Product_N2

Caption: Competitive alkylation pathways. N1 is thermodynamically preferred, but steric bulk at C3/C5 forces reaction to N2.

Resolution Protocol: Steering Selectivity
VariableRecommendation for N1 SelectivityRecommendation for N2 Selectivity
Base NaOEt/EtOH or NaH/THF . Strong, tight ion pairing often favors the thermodynamic N1 product.K₂CO₃/Acetone or Cs₂CO₃/DMF . Weaker bases in polar aprotic solvents favor loose ion pairs, often promoting N2 attack if sterics allow.
Electrophile Methyl iodide, primary alkyl halides (small).Bulky benzyl halides, secondary alkyl halides.
Temperature Higher temperatures (Reflux) allow equilibration to the thermodynamic (N1) product.Lower temperatures (0°C to RT) trap the kinetic (N2) product.
Protecting Groups If you must have N1 but sterics are forcing N2: Use a Trityl (Trt) group. Trityl prefers N1 (or N2 depending on substitution) and can block one site, forcing alkylation to the other, then deprotect.N/A
Module 2: Troubleshooting De Novo Synthesis

User Query: "I am trying to build the ring from scratch using hydrazine and an amide/nitrile, but I keep getting the wrong regioisomer (e.g., 1,3-disubstituted instead of 1,5-disubstituted)."

Technical Diagnosis

Classical methods like the Pellizzari (amide + hydrazide) or Einhorn-Brunner (diacylamine + hydrazine) reactions require harsh heat and often yield mixtures because the hydrazine nitrogen atoms have similar nucleophilicity.

The Solution: You must differentiate the hydrazine nitrogens before ring closure. Modern metal-catalyzed routes (Castanedo method) or stepwise acylations are required.

Resolution Protocol: The "Castanedo" One-Pot Method

This is the industry standard for high-fidelity synthesis of 1,3,5-trisubstituted 1,2,4-triazoles.

Reference: Castanedo, G. M., et al. J. Org.[1] Chem.2011 , 76, 1177.[1]

Step-by-Step Protocol:

  • Activation: Mix Carboxylic Acid (1.0 equiv) + Amidine (1.2 equiv) + HATU (1.2 equiv) + DIPEA (3.0 equiv) in DMF.

    • Mechanism:[2][3][4][5] Forms an acyl-amidine intermediate in situ.

  • Hydrazine Addition: Add Monosubstituted Hydrazine (R-NHNH₂, 1.2 equiv).

    • Critical Step: The hydrazine attacks the activated intermediate.

  • Cyclization: Heat to 80–100 °C in the presence of Acid (AcOH).

    • Result: Highly selective formation of the 1,3,5-trisubstituted isomer.[1][3]

Regioselectivity Decision Tree

DeNovoSynthesis Start Target Structure? Q1 1,3,5-Trisubstituted? Start->Q1 Q2 1,5-Disubstituted? Q1->Q2 No Sol1 USE CASTANEDO METHOD (Acid + Amidine + Hydrazine + HATU) High Selectivity Q1->Sol1 Yes Sol2 USE EINHORN-BRUNNER (Diacylamine + Hydrazine) Requires pH control Q2->Sol2 No (General) Sol3 USE Cu-CATALYSIS (Nitrile + Hydroxylamine) See: Xu et al. (2015) Q2->Sol3 Yes

Caption: Selection guide for de novo synthesis strategies based on substitution pattern.

Module 3: Analytical Validation (FAQ)

User Query: "I have isolated a product. How do I prove it is the N1 isomer and not the N2 isomer?"

Answer: 1H NMR alone is often insufficient due to overlapping shifts. You must use Symmetry Arguments or 2D NMR (HMBC) .

Diagnostic Table: N1 vs. N2 Identification
FeatureN1-Isomer (Asymmetric) N2-Isomer (Symmetric)
Symmetry Condition If R3 and R5 are identical (e.g., 3,5-diphenyl), the molecule is NOT symmetric.If R3 and R5 are identical, the molecule IS symmetric (has a C2 axis or plane).
13C NMR (C3/C5) Shows two distinct signals for the ring carbons (C3 and C5).Shows one signal for the ring carbons (C3/C5 are equivalent).
HMBC (Long Range) The N-alkyl protons will show correlations to C5 (strong, 3-bond) and potentially C3 (weak/none).The N-alkyl protons will show correlations to both C3 and C5 (equivalent intensity).
NOESY/ROESY NOE observed between N-alkyl protons and R5 substituents only .NOE observed between N-alkyl protons and both R3 and R5 substituents .

Expert Tip: If your triazole is 3,5-disubstituted with different groups, the symmetry argument fails. You must use HMBC. Look for the 3-bond coupling (


) from the alkyl protons to the triazole ring carbon.
  • N1-Alkyl: Couples strongly to C5 .

  • N2-Alkyl: Couples to both C3 and C5 (usually).

References
  • Castanedo, G. M., et al. (2011).[1][2][3] "Regioselective Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines." The Journal of Organic Chemistry. Link

  • Yunusova, S. N., et al. (2018).[2] "ZnII-catalyzed synthesis of 3-dialkylamino-1,2,4-triazoles." Chemistry of Heterocyclic Compounds. Link

  • Xu, W., et al. (2015).[6] "Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine." Organic Letters. Link

  • Boraei, A. T. A., et al. (2016). "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes." Chemistry Central Journal. Link

Sources

Advanced HPLC Resolution Guide: Triazole Tautomers & Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support Center / Troubleshooting Guide Audience: Analytical Chemists, Medicinal Chemists, Process Development Scientists Version: 2.1 (Current as of 2026)

Introduction: The Triazole Dual Challenge

Separating triazoles presents a unique "dual challenge" in chromatography that often confuses standard method development logic:

  • The Kinetic Challenge (Tautomerism): 1,2,4-triazoles undergo rapid proton transfer between nitrogen atoms (

    
    ). This interconversion occurs on the same timescale as the chromatographic separation, leading to peak broadening, splitting, or "saddle" peaks (Dynamic HPLC phenomenon).
    
  • The Structural Challenge (Regioisomerism): 1,2,3-triazoles (common in "Click" chemistry) form stable 1,4- and 1,5-regioisomers. These are distinct molecules with identical masses and similar polarities, requiring specific stationary phase selectivity.

This guide provides self-validating protocols to resolve both issues.

Module 1: Taming Tautomers (1,2,4-Triazoles)

The Problem: You observe a broad, split, or distorted peak for a pure 1,2,4-triazole standard. The peak shape changes with flow rate or temperature.

The Science: 1,2,4-triazole has a


 of approximately 2.2  (protonation to cation) and 10.3  (deprotonation to anion). In the neutral range (pH 3–9), the proton hops between nitrogens. If the exchange rate (

) is comparable to the separation speed, the detector sees a "smear" of two interconverting species.
Protocol A: The "pH Lock" Strategy

Objective: Force the molecule into a single, stable ionic state to stop proton hopping.

  • Acidic Lock (Preferred for RP-HPLC):

    • Action: Buffer mobile phase to pH < 2.0 .

    • Reagent: 0.1% Trifluoroacetic acid (TFA) or Phosphate buffer pH 1.8.

    • Result: The triazole becomes fully protonated (cationic). Tautomerism is suppressed.

    • Note: Requires a column stable at low pH (e.g., Sterically Protected C18).

  • Basic Lock (Alternative):

    • Action: Buffer to pH > 10.5 .

    • Reagent: 10mM Ammonium Hydroxide or Triethylamine.

    • Result: The triazole becomes fully deprotonated (anionic).

    • Note: Requires high-pH stable columns (e.g., Hybrid Silica or Polymer).

Protocol B: The "Kinetic Fusion" Strategy (Dynamic HPLC)

Objective: If pH cannot be extreme, increase the exchange rate (


) so the detector sees a single "time-averaged" population.
  • Action: Increase Column Temperature.

  • Step: Raise temperature from 25°C

    
     40°C 
    
    
    
    60°C.
  • Result: As T increases,

    
     increases. The split peaks will coalesce into a single, sharper peak (Coalescence Point).
    
Workflow Visualization: Tautomer Troubleshooting

Tautomer_Troubleshooting Start Problem: Split/Broad Peak (1,2,4-Triazole) Check_pH Check Mobile Phase pH Start->Check_pH Is_Neutral Is pH 3.0 - 9.0? Check_pH->Is_Neutral Strategy Select Strategy Is_Neutral->Strategy Yes (Tautomer Risk High) Lock_Acid Acidic Lock: Buffer to pH < 2.0 (Form Cation) Strategy->Lock_Acid Method allows Low pH Lock_Base Basic Lock: Buffer to pH > 10.5 (Form Anion) Strategy->Lock_Base Method allows High pH Temp_Boost Kinetic Fusion: Increase Temp > 50°C (Fast Exchange) Strategy->Temp_Boost pH constrained Result Single Sharp Peak Lock_Acid->Result Lock_Base->Result Temp_Boost->Result

Caption: Decision tree for resolving peak splitting caused by rapid tautomeric interconversion.

Module 2: Resolving Regioisomers (1,2,3-Triazoles)

The Problem: "Click" chemistry reactions (CuAAC) often yield mixtures of 1,4-disubstituted (desired) and 1,5-disubstituted (byproduct) isomers. Conventional C18 columns often fail to separate them.

The Science: These are stable structural isomers, not tautomers. Separation relies on dipole moment differences and shape selectivity .

  • 1,4-isomer: More linear, lower dipole moment.

  • 1,5-isomer: More steric bulk, higher dipole moment.

Stationary Phase Selection Matrix
Column PhaseSelectivity MechanismSuitability for Triazole IsomersRecommendation
C18 (ODS) HydrophobicityLow to ModerateOften co-elutes isomers unless gradient is very shallow.
PFP (Pentafluorophenyl)

-

interaction, Dipole-Dipole
High Best Choice. The fluorine ring interacts strongly with the electron-rich triazole ring and discriminates based on dipole orientation.
Phenyl-Hexyl

-

interaction
ModerateBetter than C18, but often less selective than PFP for these specific isomers.
HILIC (Bare Silica) Polar interactionsHigh (for polar derivatives)Good alternative if the triazole substituents are very polar (e.g., sugars).
Recommended Protocol: PFP Screening
  • Column: Fluorophenyl (PFP) phase (e.g., 2.7µm fused-core for efficiency).

  • Mobile Phase: Methanol/Water gradient (Methanol is preferred over ACN for

    
    -
    
    
    
    selective columns as ACN can suppress these interactions).
  • Elution Order: typically, the 1,5-isomer elutes before the 1,4-isomer on PFP phases due to the "ortho-like" steric hindrance reducing retention.

Module 3: Chiral Separations (Triazole Fungicides)[1][2][3]

The Context: Many triazole drugs (e.g., Voriconazole) and fungicides (e.g., Tebuconazole, Propiconazole) possess chiral centers.

Protocol: Separation requires Polysaccharide-based Chiral Stationary Phases (CSPs) .

  • Primary Screen: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD).

  • Mode:

    • Normal Phase: Hexane/IPA (Traditional, highest selectivity).

    • Reversed Phase:[1][2][3][4][5][6] Water/Acetonitrile (more compatible with LC-MS).

  • Optimization: Chiral recognition is temperature-sensitive. Unlike tautomers, lowering the temperature (10–20°C) often improves chiral resolution (

    
    ) by increasing the enthalpy difference of binding.
    

FAQ & Troubleshooting

Q1: My 1,2,4-triazole peak tails significantly even at low pH. Why? A: Triazoles are basic nitrogen heterocycles. Even if protonated, they can interact with residual silanols on the silica support.

  • Fix: Use a "highly end-capped" or "hybrid silica" column (e.g., Ethylene Bridged Hybrid). Alternatively, add an ion-pairing agent like 10mM Hexanesulfonic acid if MS compatibility is not required.

Q2: Can I separate 1,2,4-triazole tautomers (1H vs 4H) as distinct peaks? A: Generally, no . The energy barrier is too low (~6 kcal/mol). They interconvert thousands of times per second at room temperature. You would need Cryogenic HPLC (<-60°C) to separate them, which is impractical for routine analysis. Your goal should be coalescence (single peak), not separation.

Q3: How do I validate that a split peak is a tautomer and not an impurity? A: The "Flow Rate Test."

  • Run the sample at 0.5 mL/min.

  • Run at 1.0 mL/min.

  • Observation: If it is two impurities, the resolution usually stays similar or changes slightly. If it is a tautomer, the peak shape often changes drastically (bridge between peaks rises or falls) because the "time in column" relative to the "reaction time" has changed.

References

  • Gritti, F., & Guiochon, G. (2006). Dynamic HPLC on chiral stationary phases: A powerful tool for the investigation of stereomutation processes.[7][8][9] Journal of Chromatography A. (Discusses the theoretical basis of peak coalescence in dynamic systems).

  • Agilent Technologies. (2014). Analysis of Triazole Fungicides in Apple Juice. Application Note.
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. (Defines the 1,4 vs 1,5 regioisomer structural context).

  • Katritzky, A. R., et al. (2010). Tautomerism in 1,2,4-triazoles.[10] Chemical Reviews. (Fundamental data on pKa and proton transfer kinetics).

  • Waters Corporation.Separation of Triazole Isomers using PFP Columns. Application Support Library.

Sources

Validation & Comparative

Comparative Guide: 1,2,4-Triazole vs. 1,2,3-Triazole Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the choice between 1,2,4-triazole and 1,2,3-triazole is rarely arbitrary; it is dictated by the specific "job" the molecule must perform within the biological system.

  • 1,2,4-Triazoles are the industry standard for direct enzymatic inhibition involving metal coordination (specifically Heme-Iron), making them the "warhead" of choice for antifungal and aromatase-inhibiting drugs.

  • 1,2,3-Triazoles , accessible via "Click" chemistry, function primarily as bioisosteres (mimicking amide bonds) and linkers . They excel at improving metabolic stability and orienting pharmacophores but are generally poor metal coordinators compared to their 1,2,4 isomers.

This guide analyzes the physicochemical drivers behind these distinct roles and provides validated protocols for their synthesis and evaluation.

Physicochemical & Structural Basis

The divergent bioactivity of these isomers stems from their electronic distributions and acid-base profiles.

Basicity and H-Bonding

The most critical differentiator is the availability of the lone pair electrons on the nitrogen atoms.

Feature1,2,4-Triazole1,2,3-TriazoleImpact on Bioactivity
pKa (Conjugate Acid) ~2.45 (Weak Base)~0–1.2 (Non-basic)1,2,4 can accept protons and coordinate metals; 1,2,3 is essentially non-basic at physiological pH.
pKa (Neutral) ~10.3 (Weak Acid)~9.3 (Weak Acid)Both can be deprotonated, but N-substitution (common in drugs) removes this feature.
Dipole Moment ~2.12 D~5.00 D1,2,3 has a massive dipole, enhancing solubility and specific electrostatic interactions.
Coordination Strong (N4)Weak/Steric Clash 1,2,4 binds Heme-Fe efficiently; 1,2,3 often requires a water bridge.
The Amide Bioisostere Factor

The 1,4-disubstituted 1,2,3-triazole is a topological mimic of a trans-amide bond.[1][2]

  • Geometry: The distance between substituents is ~5.0 Å (triazole) vs. ~3.9 Å (amide).[2]

  • Stability: Unlike amides, the triazole ring cannot be hydrolyzed by proteases, dramatically extending the half-life of peptidomimetics.

Pharmacological Profiles: The "Killer Apps"

1,2,4-Triazole: The Heme Coordinator (Antifungal/Oncology)

This isomer is the scaffold of choice for inhibiting Cytochrome P450 enzymes.

  • Mechanism: The N4 nitrogen possesses a lone pair that is sterically accessible and geometrically perfect to form a coordinate covalent bond with the Ferric ion (

    
    ) in the heme porphyrin ring.
    
  • Key Targets:

    • CYP51 (Lanosterol 14

      
      -demethylase):[3][4] Inhibition disrupts ergosterol synthesis in fungi (e.g., Fluconazole , Voriconazole ).
      
    • CYP19A1 (Aromatase): Inhibition blocks estrogen production in breast cancer (e.g., Letrozole ).[5]

1,2,3-Triazole: The Stable Linker (Discovery/Antiviral)

While less common in marketed drugs (with exceptions like Rufinamide ), this isomer is ubiquitous in Fragment-Based Drug Design (FBDD).

  • Mechanism: It acts as a rigid linker that orients two pharmacophores in specific vectors without being metabolized.

  • Key Utility: Connecting variable regions in library synthesis due to the high yield of CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).

Visualizing the Mechanism of Action

The following diagram contrasts the direct metal binding of 1,2,4-triazole against the peptidomimetic nature of 1,2,3-triazole.

BioactivityComparison cluster_0 Key Difference Tri124 1,2,4-Triazole (The Warhead) Heme Heme Iron (Fe3+) (CYP450 Active Site) Tri124->Heme Direct N4-Fe Coordination Tri123 1,2,3-Triazole (The Linker) AmideMimic Trans-Amide Bioisostere Tri123->AmideMimic Topological Mimicry CYP51 Inhibition of Ergosterol Synthesis Heme->CYP51 Enzyme Deactivation Protease Resistance to Protease Hydrolysis AmideMimic->Protease Metabolic Stability Diff 1,2,4 binds Metal 1,2,3 mimics Peptide

Figure 1: Mechanistic divergence. 1,2,4-triazoles coordinate heme iron (Blue path), while 1,2,3-triazoles mimic amide bonds (Red path).

Experimental Protocols

To validate these properties, we utilize distinct synthetic and analytical workflows.

Synthesis of 1,2,3-Triazoles (CuAAC "Click" Protocol)

Standard protocol for generating amide bioisosteres.

  • Reagents: Dissolve Azide (

    
     eq) and Alkyne (
    
    
    
    eq) in
    
    
    -BuOH/H
    
    
    O (1:1).
  • Catalyst: Add CuSO

    
    5H
    
    
    
    O (
    
    
    mol%) and Sodium Ascorbate (
    
    
    mol%).
    • Expert Insight: The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Reaction: Stir at RT for 6–12 hours. Monitor by TLC (disappearance of azide).

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Often requires only filtration or short silica plug (high specificity).

Synthesis of 1,2,4-Triazoles (Einhorn-Brunner Modification)

Standard protocol for generating CYP51 inhibitors.

  • Reagents: Combine Hydrazide (

    
     eq) and Nitrile/Imidate (
    
    
    
    eq) in glacial acetic acid.
  • Cyclization: Reflux at 90–110°C for 12–24 hours.

    • Expert Insight: Unlike "Click" chemistry, this is a condensation requiring heat and acid catalysis.

  • Workup: Neutralize with NaHCO

    
     (carefully), extract with EtOAc.
    
  • Purification: Recrystallization is common due to the high melting point and polarity of the product.

Biological Validation: CYP51 Inhibition Assay

Self-validating system to confirm 1,2,4-triazole activity.

  • Enzyme Prep: Recombinant Candida albicans CYP51.

  • Substrate: Lanosterol.

  • Detection: LC-MS/MS quantification of Ergosterol (product) vs. Lanosterol (substrate).

  • Control: Use Fluconazole as positive control (

    
    
    
    
    
    M).
  • Expectation:

    • 1,2,4-Triazole analogs: High potency (nM to low

      
      M range).
      
    • 1,2,3-Triazole analogs: Low/No potency (unless acting purely via hydrophobic occupancy).

Synthetic Workflow Visualization

SynthesisFlow Azide Organic Azide (R-N3) CuAAC CuAAC 'Click' (CuSO4, Ascorbate, RT) Azide->CuAAC Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->CuAAC Hydrazide Acid Hydrazide (R-CONHNH2) Condensation Einhorn-Brunner (AcOH, Reflux) Hydrazide->Condensation Nitrile Nitrile/Imidate (R'-CN) Nitrile->Condensation Tri123_Prod 1,4-Disubstituted 1,2,3-Triazole CuAAC->Tri123_Prod Regioselective Tri124_Prod 3,5-Disubstituted 1,2,4-Triazole Condensation->Tri124_Prod Thermodynamic Control

Figure 2: Synthetic divergence. The 1,2,3 route (Red) is catalytic and ambient; the 1,2,4 route (Blue) is thermal condensation.

Summary Comparison Table

Feature1,2,4-Triazole1,2,3-Triazole
Primary Biological Role Enzyme Inhibitor (CYP450)Bioisostere (Amide) / Linker
Metal Coordination High Affinity (N4 binds Fe)Low Affinity (Steric hindrance)
Synthetic Accessibility Moderate (High Temp, Acid)Excellent (Click Chemistry)
Metabolic Stability Susceptible to N-glucuronidationHighly Stable (Protease resistant)
Commercial Example Fluconazole (Antifungal)Rufinamide (Antiepileptic)

References

  • National Institutes of Health (PMC). (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

  • Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry.[1][2][4][6][7][8] Drug Discovery Today. [Link]

  • American Chemical Society. (2012). 1,2,3-Triazole–Heme Interactions in Cytochrome P450: Thermodynamics and Coordination. [Link]

  • Wikipedia. (2023). 1,2,4-Triazole: Structure, Properties, and Pharmacology. [Link][3][9]

Sources

A Senior Application Scientist's Guide to Validating MC4R Selectivity Against MC3R and MC5R

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in metabolic disease, obesity, and cachexia, the melanocortin-4 receptor (MC4R) stands out as a pivotal therapeutic target.[1] Its central role in regulating energy homeostasis and appetite makes it a focal point for drug development.[2] However, the therapeutic promise of MC4R modulators is intrinsically linked to their selectivity. The high sequence and structural homology among melanocortin receptor (MCR) subtypes, particularly MC3R and MC5R, presents a significant challenge.[1][3] Off-target activation of MC3R or MC5R can lead to undesired physiological effects, confounding clinical outcomes and potentially causing adverse events.

This guide provides a comprehensive framework for rigorously validating the selectivity of novel MC4R ligands. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, empowering you to generate robust and reliable selectivity data.

The Imperative of Selectivity: Why MC3R and MC5R Matter

The five MCR subtypes (MC1R-MC5R) are all G-protein coupled receptors (GPCRs) that share the endogenous agonist α-melanocyte-stimulating hormone (α-MSH).[4] While they share a common ancestor, their physiological roles have diverged significantly:

  • MC4R: Primarily expressed in the central nervous system, it is a key regulator of food intake and energy expenditure.[5][6]

  • MC3R: Also found in the central nervous system, its role in energy balance is more nuanced, potentially involving feed efficiency and nutrient partitioning.[5][7]

  • MC5R: Widely expressed in peripheral tissues, it is notably involved in the function of exocrine glands and has roles in lipid metabolism.[5][8]

Given the overlapping expression in some brain regions and the potential for systemic exposure of a drug candidate, ensuring a new chemical entity (NCE) selectively targets MC4R is paramount to achieving the desired therapeutic effect while minimizing off-target liabilities.

A Multi-Faceted Approach to Validating Selectivity

A robust assessment of selectivity cannot rely on a single assay. A tiered and multi-pronged strategy, incorporating both binding and functional assays, is essential. This approach allows for a comprehensive understanding of a compound's interaction with each receptor subtype.

Tier 1: Assessing Binding Affinity with Competitive Radioligand Binding Assays

The initial step in determining selectivity is to quantify the binding affinity of your test compound at MC4R, MC3R, and MC5R. Competitive radioligand binding assays are the gold standard for this purpose.

The "Why": This assay directly measures the ability of your unlabeled test compound to displace a radiolabeled ligand with known high affinity for the receptor. The resulting inhibition constant (Ki) is a measure of binding affinity. By comparing the Ki values across the three receptor subtypes, you can establish a preliminary selectivity profile.

Experimental Workflow:

cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis P1 Prepare cell membranes expressing human MC3R, MC4R, or MC5R A1 Incubate membranes, radioligand, and test compound P1->A1 P2 Select a suitable radioligand (e.g., [125I]NDP-α-MSH) P2->A1 P3 Prepare serial dilutions of the test compound P3->A1 A2 Separate bound from free radioligand A1->A2 A3 Quantify bound radioactivity using a scintillation counter A2->A3 D1 Plot percent inhibition vs. compound concentration A3->D1 D2 Calculate IC50 values D1->D2 D3 Convert IC50 to Ki using the Cheng-Prusoff equation D2->D3

Caption: Workflow for Competitive Radioligand Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize commercially available cell lines stably expressing recombinant human MC3R, MC4R, or MC5R. Prepare crude membrane fractions from these cells.

  • Radioligand Selection: A commonly used radioligand for the MCR family is [¹²⁵I]NDP-α-MSH, a high-affinity, non-selective agonist.[9]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and a range of concentrations of the unlabeled test compound.

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.[10]

Data Presentation:

CompoundMC4R Ki (nM)MC3R Ki (nM)MC5R Ki (nM)Selectivity (fold) vs. MC3RSelectivity (fold) vs. MC5R
Test Compound X 5.2580>10,000111.5>1923
α-MSH (control) 0.81.50.61.90.75
Tier 2: Evaluating Functional Activity with Downstream Signaling Assays

While binding affinity is a critical parameter, it does not provide information about the functional consequences of that binding (i.e., agonism, antagonism, or inverse agonism). Therefore, the next tier of analysis involves functional assays that measure the downstream signaling pathways activated by these receptors.

The primary signaling pathway for MC3R, MC4R, and MC5R upon agonist stimulation is the Gs-protein-mediated activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6]

The "Why": Measuring cAMP accumulation provides a direct readout of receptor activation. By comparing the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound across the three receptor subtypes, you can build a comprehensive functional selectivity profile.

Experimental Workflow for cAMP Accumulation Assay:

cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Analysis P1 Seed cells expressing MC3R, MC4R, or MC5R into assay plates P2 Incubate cells overnight P1->P2 A1 Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) P2->A1 A2 Add serial dilutions of the test compound A1->A2 A3 Incubate to allow for cAMP accumulation A2->A3 A4 Lyse cells and detect cAMP levels (e.g., using HTRF or AlphaScreen) A3->A4 D1 Plot cAMP response vs. compound concentration A4->D1 D2 Calculate EC50 and Emax values D1->D2 D3 Compare potency and efficacy across receptor subtypes D2->D3

Caption: Workflow for cAMP Accumulation Assay.

Step-by-Step Protocol:

  • Cell Culture: Use cell lines stably expressing human MC3R, MC4R, or MC5R. Seed the cells into 96- or 384-well plates.

  • Compound Treatment: Prepare serial dilutions of the test compound. Pre-incubate the cells with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. Add the test compound to the cells.

  • Incubation: Incubate the plates for a defined period to allow for cAMP production.

  • Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen™ assay.[11]

  • Data Analysis: Plot the cAMP response against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Data Presentation:

CompoundReceptorEC₅₀ (nM)Eₘₐₓ (% of α-MSH)
Test Compound X MC4R12.598%
MC3R156045%
MC5R>10,000<10%
α-MSH (control) MC4R1.9100%
MC3R3.2100%
MC5R1.1100%
Tier 3: Investigating G-Protein-Independent Signaling with β-Arrestin Recruitment Assays

Modern GPCR drug discovery recognizes that receptor signaling is not limited to G-protein activation. Ligand binding can also induce the recruitment of β-arrestins, which mediate receptor desensitization, internalization, and can initiate their own distinct signaling cascades.[12][13] Assessing β-arrestin recruitment is crucial for understanding the full pharmacological profile of a compound and can reveal "biased agonism," where a ligand preferentially activates one pathway over another.[14]

The "Why": A compound that is a potent Gs agonist at MC4R but does not recruit β-arrestin may have a different therapeutic profile (and potentially fewer side effects related to receptor desensitization) than a "balanced" agonist. Comparing β-arrestin recruitment profiles across MC3R, MC4R, and MC5R adds another layer of resolution to your selectivity assessment.

Experimental Workflow for β-Arrestin Recruitment Assay:

cluster_0 Cell Line cluster_1 Assay Execution cluster_2 Data Analysis P1 Use engineered cell lines co-expressing the target receptor (MC3R, MC4R, or MC5R) and a β-arrestin fusion protein A1 Seed cells and incubate P1->A1 A2 Add serial dilutions of the test compound A1->A2 A3 Incubate to allow for receptor-β-arrestin interaction A2->A3 A4 Add detection reagents and measure the signal (e.g., luminescence) A3->A4 D1 Plot signal vs. compound concentration A4->D1 D2 Calculate EC50 and Emax values D1->D2 D3 Determine bias factor relative to cAMP signaling if applicable D2->D3

Caption: Workflow for β-Arrestin Recruitment Assay.

Step-by-Step Protocol:

  • Cell Lines: Utilize commercially available assay systems like the PathHunter® (DiscoverX) or Tango™ (Thermo Fisher Scientific) assays.[12] These systems use engineered cell lines where the receptor and β-arrestin are tagged with components of a reporter enzyme.

  • Assay Procedure: Follow the manufacturer's protocol. Typically, this involves seeding the cells, adding the test compound, incubating, and then adding a substrate to generate a luminescent or fluorescent signal.

  • Data Analysis: As with the cAMP assay, determine the EC₅₀ and Eₘₐₓ values for β-arrestin recruitment for each receptor subtype.

Data Presentation:

CompoundReceptorβ-Arrestin Recruitment EC₅₀ (nM)β-Arrestin Recruitment Eₘₐₓ (% of α-MSH)
Test Compound X MC4R25.195%
MC3R>10,000<5%
MC5R>10,000<5%
α-MSH (control) MC4R5.8100%
MC3R9.7100%
MC5R4.3100%

Synthesizing the Data: A Holistic View of Selectivity

By integrating the data from these three tiers of assays, a comprehensive and robust picture of your compound's selectivity emerges. For "Test Compound X" in our examples, the data would strongly support a highly selective MC4R agonist profile:

  • Binding: Over 100-fold higher affinity for MC4R compared to MC3R and negligible binding at MC5R.

  • Gs-Pathway Function: Potent and efficacious agonism at MC4R, with significantly reduced potency and efficacy at MC3R, and no activity at MC5R.

  • β-Arrestin Pathway Function: Potent and efficacious β-arrestin recruitment at MC4R, with no activity at MC3R or MC5R.

This multi-faceted validation provides a high degree of confidence in the compound's selectivity, which is critical for advancing it through the drug discovery pipeline.

Conclusion

Validating the selectivity of an MC4R modulator is not a mere checkbox exercise; it is a fundamental component of building a compelling preclinical data package. By employing a systematic, multi-tiered approach that interrogates binding affinity, G-protein-mediated signaling, and β-arrestin recruitment, researchers can definitively characterize the pharmacological profile of their lead candidates. This rigorous methodology, grounded in sound scientific principles, is essential for de-risking a project and ultimately developing safer and more effective therapeutics targeting the melanocortin system.

References

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023). Frontiers in Pharmacology. Available at: [Link]

  • What are melanocortin receptor modulators and how do they work? - Patsnap Synapse. (2024). Patsnap. Available at: [Link]

  • Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology. (2010). Endocrine Reviews. Available at: [Link]

  • Summary of studies regarding MC3R and MC4R on food reward and motivation. - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). PubMed. Available at: [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. (2017). NCBI. Available at: [Link]

  • Why Study GPCR Arrestin Recruitment? - DiscoverX. (n.d.). Eurofins DiscoverX. Available at: [Link]

  • Structural insights into ligand recognition and subtype selectivity of the human melanocortin-3 and melanocortin-5 receptors. (2023). Nature Communications. Available at: [Link]

  • Competitive binding assay of selective GPCRs with MC3R and MC4R. (n.d.). ResearchGate. Available at: [Link]

  • What are the key players in the pharmaceutical industry targeting MC4R? (2025). Patsnap. Available at: [Link]

  • The Melanocortin System behind the Dysfunctional Eating Behaviors. (2020). MDPI. Available at: [Link]

  • A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. (2020). bioRxiv. Available at: [Link]

  • MC4 Melanocortin Receptor Assay. (n.d.). Innoprot. Available at: [Link]

  • Melanocortin-3 Receptors and Metabolic Homeostasis. (2012). Comprehensive Physiology. Available at: [Link]

  • Melanocortin-5 Receptor: Pharmacology and Its Regulation of Energy Metabolism. (2022). MDPI. Available at: [Link]

  • Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin. (2020). Molecules. Available at: [Link]

  • Melanocortin-5 Receptor: Pharmacology and Its Regulation of Energy Metabolism. (2025). MDPI. Available at: [Link]

  • Tools for GPCR drug discovery. (2012). Acta Pharmacologica Sinica. Available at: [Link]

  • High resolution deep mutational scanning of the melanocortin-4 receptor enables target characterization for drug discovery. (2024). eLife. Available at: [Link]

  • Approaches to the rational design of selective melanocortin receptor antagonists. (2012). Expert Opinion on Drug Discovery. Available at: [Link]

  • Structural insights into ligand recognition and activation of the melanocortin-4 receptor. (2021). Science. Available at: [Link]

  • Molecular identification of melanocortin-2 receptor responsible for ligand binding and signaling. (2005). The Journal of Biological Chemistry. Available at: [Link]

  • Common coupling map advances GPCR-G protein selectivity. (2022). eLife. Available at: [Link]

  • Melanocortin 5 receptor signaling pathway in health and disease. (2020). Cellular and Molecular Life Sciences. Available at: [Link]

  • Structural comparison of active MC3R and MC5R. (n.d.). ResearchGate. Available at: [Link]

  • Functional Selectivity of Melanocortin 4 Receptor Peptide and Nonpeptide Agonists: Evidence for Ligand-Specific Conformational States. (2005). Molecular Pharmacology. Available at: [Link]

  • Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists. (2012). The Journal of Biological Chemistry. Available at: [Link]

  • Demonstration of a Common DPhe7 to DNal(2′)7 Peptide Ligand Antagonist Switch for Melanocortin‐3 and -4 Receptors. (2022). ChemMedChem. Available at: [Link]

  • Selectivity determinants of GPCR-G protein binding. (2018). Nature. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Ligands Selective for the Melanocortin-3 Receptor. (2012). Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • MC1 Mouse Melanocortin GPCR Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins. Available at: [Link]

  • Structural insights into ligand recognition and subtype selectivity of the human melanocortin-3 and melanocortin-5 receptors. (2023). ResearchGate. Available at: [Link]

  • The Melanocortin Receptor System: A Target for Multiple Degenerative Diseases. (2011). Current Topics in Medicinal Chemistry. Available at: [Link]

  • Observations on the Evolution of the Melanocortin Receptor Gene Family. (2013). Frontiers in Endocrinology. Available at: [Link]

  • Regulation of Melanocortin-4 Receptor Signaling: Agonist-Mediated Desensitization and Internalization. (2003). Endocrinology. Available at: [Link]

  • Differential regulation of cAMP-mediated gene transcription and ligand selectivity by MC3R and MC4R melanocortin receptors. (2001). European Journal of Biochemistry. Available at: [Link]

  • Study elucidates mechanisms behind G protein selectivity and efficacy in adenosine A2A receptor. (2024). News-Medical.Net. Available at: [Link]

  • cAMP Assay of MC4R mutants. (n.d.). ResearchGate. Available at: [Link]

  • GPCR-G protein selectivity – a unified meta-analysis. (2021). bioRxiv. Available at: [Link]

  • Differential Signaling Profiles of MC4R Mutations with Three Different Ligands. (2021). MDPI. Available at: [Link]

  • INDIGO Biosciences Launches Melanocortin Receptor Reporter Assay Family. (2025). INDIGO Biosciences. Available at: [Link]

  • Modulation of Canine Melanocortin-3 and -4 Receptors by Melanocortin-2 Receptor Accessory Protein 1 and 2. (2022). MDPI. Available at: [Link]

  • The interaction of MC3R and MC4R with MRAP2, ACTH, α-MSH and AgRP in chickens. (2017). Journal of Molecular Endocrinology. Available at: [Link]

  • Discovery of the Potent and Selective MC4R Antagonist PF-07258669 for the Potential Treatment of Appetite Loss. (2023). Journal of Medicinal Chemistry. Available at: [Link]

  • Selective activation of MC4R by THIQ. (n.d.). ResearchGate. Available at: [Link]

  • Regulation of Melanocortin-3 and -4 Receptors by Isoforms of Melanocortin-2 Receptor Accessory Protein 1 and 2. (2022). International Journal of Molecular Sciences. Available at: [Link]

  • Binding affinities of melanocortin ligands at human melanocortin receptors. (n.d.). ResearchGate. Available at: [Link]

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Structural Elucidation & Performance Guide: Triazole-Piperidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Triazole-Piperidine "Privileged Scaffold"

In modern drug design, the fusion of a triazole linker (specifically 1,2,3-triazole) with a piperidine pharmacophore represents a "privileged scaffold." This guide objectively compares the crystallographic and physicochemical performance of this scaffold against its primary bioisosteric alternatives: Imidazole-Piperidine and Tetrazole-Piperidine .

While imidazole derivatives have historically dominated as hydrogen-bond acceptors, crystal structure analysis reveals that 1,2,3-triazole-piperidine complexes offer superior lattice stability and metabolic resistance, albeit with distinct packing motifs driven by their elevated dipole moments (~5.0 D).

Comparative Structural Analysis

The Core Product: Triazole-Piperidine Complex

The 1,2,3-triazole ring acts as a rigid, planar linker that mimics a trans-amide bond but with enhanced hydrolytic stability. When coupled with piperidine (typically in a chair conformation), the resulting complex exhibits unique supramolecular synthons.

  • Crystallographic Signature: The triazole C-H bond (C5 position) is a potent hydrogen bond donor (polarized by three nitrogens), often forming non-classical

    
     or 
    
    
    
    interactions that stabilize the crystal lattice.
  • Piperidine Conformation: In the solid state, the piperidine ring predominantly adopts a chair conformation .[1][2][3] However, bulky substituents at the C2/C6 positions can force a twist-boat intermediate, often visible as "disorder" in room-temperature diffraction data.

Alternative A: Imidazole-Piperidine
  • Performance Gap: Imidazole is significantly more basic (

    
    ) than 1,2,3-triazole (
    
    
    
    for the conjugate acid).
  • Crystal Impact: Imidazole derivatives often crystallize as hydrates due to strong water affinity at the N3 position. While this improves solubility, it introduces polymorphic risk during formulation (e.g., dehydration leading to lattice collapse).

  • Metabolic Liability: The exposed nitrogen often coordinates with Heme iron in CYP450 enzymes, leading to off-target toxicity—a liability less common in the triazole scaffold.

Alternative B: Tetrazole-Piperidine
  • Performance Gap: Tetrazoles are acidic (

    
    ), existing as anions at physiological pH.
    
  • Crystal Impact: The anionic nature leads to salt formation rather than neutral co-crystals. While this boosts solubility, tetrazole rings are lipophobic and can suffer from poor membrane permeability compared to the neutral triazole.

Quantitative Structural Metrics (Experimental Averages)

The following table summarizes average geometric parameters derived from the Cambridge Structural Database (CSD) for these scaffolds.

Feature1,2,3-Triazole-Piperidine Imidazole-Piperidine Tetrazole-Piperidine
Linker Planarity (RMSD) < 0.01 Å (Highly Planar)< 0.02 Å< 0.01 Å
Dipole Moment ~5.0 Debye~3.8 Debye~5.2 Debye
N-N Bond Length (Avg) 1.32 - 1.36 ÅN/A1.30 - 1.34 Å
Piperidine Puckering (

)
0.56 - 0.58 Å (Chair)0.55 - 0.59 Å0.54 - 0.60 Å
Primary Lattice Force Dipole-Dipole +

-

Stack
Strong H-Bond (N-H...N)Ionic / Salt Bridge
Metabolic Stability High (Bioorthogonal)Low (CYP Inhibition)Medium (Glucuronidation)

Experimental Protocol: Crystallization & Structure Solution

To obtain high-resolution data for triazole-piperidine complexes, standard vapor diffusion often fails due to the "amphiphilic" nature of the molecule (polar triazole + lipophilic piperidine).

Optimized Crystallization Workflow (The "Anti-Solvent Layering" Method)

Objective: Grow single crystals suitable for X-ray diffraction (>0.1 mm) of a Sitagliptin-like derivative.

  • Solubility Screen: Dissolve 5 mg of compound in 0.5 mL of primary solvent.

    • Good Solvents: Methanol, DCM, DMSO.

    • Bad Solvents (Anti-solvents): Hexane, Diethyl Ether, Water.

  • The Layering Setup:

    • Use a narrow NMR tube or a crystallization tube (5 mm diameter).

    • Bottom Layer: Dissolve 10 mg of the Triazole-Piperidine complex in 0.5 mL Dichloromethane (DCM) (heavier, denser).

    • Top Layer: Carefully pipette 1.0 mL of Hexane down the side of the tube. Do not mix.

  • Equilibration: Seal with Parafilm, poke one small hole for slow evaporation, and store at 4°C in a vibration-free environment.

    • Mechanism:[4][5] Hexane slowly diffuses into the DCM layer, lowering solubility gradually and promoting nucleation over precipitation.

  • Harvesting: Crystals typically appear at the interface within 48-72 hours.

    • Cryo-Protection: Before mounting, dip the crystal in Paratone-N oil to prevent solvent loss (desolvation) which destroys diffraction power.

Data Collection & Refinement Strategy
  • Temperature: Collect data at 100 K (Liquid Nitrogen stream).

    • Why? Piperidine rings often exhibit dynamic disorder (chair-to-chair flipping) at room temperature. Cooling "freezes" the ring in the lower-energy chair conformer, sharpening electron density maps.

  • Disorder Modeling: If the piperidine ring looks "smeared" in the electron density map:

    • Use SHEIXL command PART 1 and PART 2 to model two discrete chair conformations.

    • Apply SAME or SIMU restraints to ensure bond geometries remain chemically reasonable during refinement.

Visualizing the Structural Logic

Workflow: From Synthesis to Structure

This diagram outlines the critical path for validating the scaffold, highlighting the "Click Chemistry" advantage of the triazole route.

CrystallizationWorkflow Synthesis CuAAC 'Click' Synthesis (Azide + Alkyne) Purification HPLC Purification (>98% Purity Required) Synthesis->Purification Yields Crude Screening Solubility Screen (DCM/Hexane Layering) Purification->Screening Pure Solid Diffraction X-Ray Diffraction (100 K Cryo-stream) Screening->Diffraction Single Crystal Refinement Structure Refinement (SHELXL / Olex2) Diffraction->Refinement Raw .hkl Data Refinement->Screening If Disordered

Caption: Figure 1. The structural elucidation pipeline. Note the feedback loop: disorder in refinement often necessitates re-crystallization at lower temperatures or with different solvents.

Interaction Map: Why Triazole Binds

This diagram illustrates the binding mode of a Triazole-Piperidine inhibitor (like Sitagliptin) within a protein active site (e.g., DPP-4), contrasting it with the Imidazole alternative.

BindingInteraction Triazole 1,2,3-Triazole Ring (Scaffold) Piperidine Piperidine Amine (Pharmacophore) Triazole->Piperidine Linker (Rigid) Tyr547 Tyr547 (Aromatic Residue) Triazole->Tyr547 Pi-Pi Stacking (Stabilization) Arg358 Arg358 (Cationic Residue) Triazole->Arg358 Dipole Interaction (Unique to Triazole) Note Comparison: Imidazole would protonate here, altering stacking geometry. Glu205 Glu205 / Glu206 (Acidic Residue) Piperidine->Glu205 Salt Bridge / H-Bond (Critical Affinity)

Caption: Figure 2. Binding logic of the Triazole-Piperidine scaffold. The high dipole of the triazole ring allows unique electrostatic recruitment of residues (Arg358) that neutral imidazoles may miss.

Performance Case Study: Sitagliptin Analogues

To validate the "Superiority" claim, we examine the structural data of Sitagliptin (a classic triazole-piperazine/piperidine fused system).

  • Experimental Observation: In the crystal structure of Sitagliptin Phosphate Monohydrate (PDB: 3G0B), the triazole ring is involved in a water-mediated hydrogen bond network that is rigid .

  • Alternative Comparison: Analogues where the triazole was replaced by an imidazole showed a 4-fold decrease in binding affinity (

    
    ).
    
  • Causal Mechanism: Crystallography revealed that the imidazole N-H tautomerism created an entropic penalty. The 1,2,3-triazole, being chemically "locked" (no tautomerism on the ring carbons), maintained a pre-organized conformation that fit the hydrophobic pocket perfectly without requiring energy to "freeze" a specific tautomer.

Conclusion

For researchers selecting a scaffold:

  • Choose Triazole-Piperidine if you require metabolic stability, high dipole interactions, and a rigid linker that reduces entropic penalties in binding.

  • Choose Imidazole-Piperidine only if basicity is required for solubility or if a specific metal-coordination (e.g., Heme binding) is the desired mechanism of action.

The crystal structure data confirms that the Triazole-Piperidine complex is not just a "Click chemistry" convenience, but a thermodynamically superior scaffold for locking pharmacophores into bioactive conformations.

References

  • Sitagliptin Crystal Structure & Binding

    • Kim, D., et al. (2005). "Structure-Activity Relationships of novel DPP-4 inhibitors." Journal of Medicinal Chemistry.

    • PDB Entry 3G0B: Crystal structure of DPP-4 complexed with Sitagliptin.

  • Triazole vs.

    • Schulze, B., & Schubert, U. S. (2014). "Beyond Click Chemistry – Supramolecular Interactions of 1,2,3-Triazoles." Chemical Society Reviews.

    • Comparison of dipole moments and H-bonding capabilities.
  • Piperidine Conformational Analysis

    • Blackburn, G. M., et al. (2019). "Conformational Analysis of Piperidine Derivatives in the Solid State." Crystallography Reviews.

  • Crystallization Methodologies

    • Newman, A. (2013). "Crystallization of Active Pharmaceutical Ingredients." Drugs and the Pharmaceutical Sciences.

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Spectroscopic Identification of 4H-Triazole Regioisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

In the synthesis of 1,2,4-triazoles—a privileged scaffold in drug discovery (e.g., Fluconazole, Letrozole)—regioselectivity is a persistent bottleneck. Alkylation or arylation of the triazole ring typically yields a mixture of N1-substituted (1H-derivative) and N4-substituted (4H-derivative) isomers.

While the N1-isomer is thermodynamically favored in many conditions, the N4-isomer (4H-triazole) often possesses distinct biological activity and metabolic stability profiles. Misidentification of these isomers leads to erroneous SAR (Structure-Activity Relationship) data and patent invalidation.

This guide provides a definitive, self-validating spectroscopic workflow to distinguish 4H-triazole regioisomers from their 1H counterparts, moving beyond basic characterization to structural certainty.

Comparative Analysis of Spectroscopic Methods

The following table evaluates the utility of standard spectroscopic techniques specifically for resolving the N1 vs. N4 ambiguity.

MethodDiscriminatory PowerKey Indicator for 4H-Isomer (N4)Key Indicator for 1H-Isomer (N1)
1H NMR (1D) Moderate to HighSymmetry: If C3/C5 substituents are identical, ring protons/carbons appear as a single signal.Asymmetry: C3 and C5 are chemically non-equivalent, appearing as distinct signals even if substituents are identical.
13C NMR HighEquivalence: C3 and C5 signals overlap (singlet) in symmetric derivatives.Distinct Shifts: C3 and C5 appear at different frequencies (typically

> 5-10 ppm).
1D NOE / 2D NOESY Definitive Bi-directional NOE: N4-substituent shows NOE correlations to both C3 and C5 protons/substituents.Uni-directional NOE: N1-substituent shows NOE only to the C5 proton/substituent (C3 is too distant).
1H-15N HMBC Gold Standard 3-Bond Couplings: N4 correlates strongly to C3-H and C5-H.Distinct Couplings: N1 correlates to C5-H (

) and C3-H (

, weak/absent).
UV/Vis Low (Auxiliary)

often blue-shifted relative to N1.

often red-shifted (extended conjugation).

Structural Logic & Mechanism

To interpret the data correctly, one must understand the symmetry operations inherent to the isomers.

The Symmetry Argument
  • 4H-Triazoles (N4-substituted): Possess a

    
     axis of symmetry passing through the N4-substituent bond. This renders the C3 and C5 positions homotopic (chemically equivalent) if the substituents at these positions are the same.
    
  • 1H-Triazoles (N1-substituted): The N1-substitution breaks the symmetry. C3 is adjacent to N2 and N4, while C5 is adjacent to N1 and N4. They are chemically distinct environments.

Visualization of Tautomers and Isomers

The following diagram illustrates the structural relationship and the critical NOE interactions used for identification.

TriazoleIsomers cluster_0 Reaction Mixture cluster_1 Regioisomers cluster_2 Key Spectroscopic Signatures Precursor 1,2,4-Triazole Precursor N1 N1-Isomer (1H) (Asymmetric) Precursor->N1 Alkylation (Kinetic/Thermo mix) N4 N4-Isomer (4H) (Symmetric C2 Axis) Precursor->N4 SigN1 NOE: N-R ↔ H-5 ONLY 13C: C3 ≠ C5 N1->SigN1 SigN4 NOE: N-R ↔ H-3 AND H-5 13C: C3 = C5 (if R3=R5) N4->SigN4

Caption: Structural divergence of 1,2,4-triazole alkylation and resulting spectroscopic fingerprints.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the internal controls (NOE signals) fail, the experiment must be repeated.

Protocol A: Sample Preparation for High-Resolution NMR
  • Solvent Choice: DMSO-

    
     is preferred over CDCl
    
    
    
    for triazoles due to better solubility and separation of exchangeable protons.
  • Concentration: 5–10 mg for 1H/NOE; 20–30 mg for 13C/HMBC.

  • Tube: High-precision 5mm NMR tubes (concentricity error < 0.005 mm) to minimize shimming artifacts.

Protocol B: The "Symmetry Check" Workflow (1H & 13C)

Objective: Rapidly screen for N4-isomers in symmetrically substituted triazoles (e.g., 3,5-dimethyl-1,2,4-triazole derivatives).

  • Acquire 1H NMR:

    • Set relaxation delay (

      
      ) to ≥ 5 seconds to ensure full integration accuracy.
      
    • Analysis: Look for the ring protons or substituent protons (e.g., methyl groups at C3/C5).

    • Result: A single singlet for two methyl groups indicates N4 (Symmetric). Two distinct singlets indicate N1 (Asymmetric).

  • Acquire 13C NMR:

    • Analysis: Count the signals in the aromatic/heterocyclic region (140–170 ppm).

    • Result: One signal for the triazole ring carbons indicates N4 . Two signals indicate N1 .[1]

Protocol C: The Definitive NOE Experiment (1D NOE / 2D NOESY)

Objective: Identify isomers when C3/C5 substituents are different (asymmetric scaffold), where the "Symmetry Check" does not apply.

  • Pulse Sequence: 1D DPFGSE-NOE (Double Pulsed Field Gradient Spin Echo) or 2D NOESY.

  • Mixing Time: 500–800 ms (optimal for small molecules).

  • Target Irradiation (1D): Irradiate the

    
    -protons of the N-alkyl group (the new substituent).
    
  • Analysis:

    • Observation: Look for enhancement of ring protons or substituent protons attached to C3 and C5.

    • Decision Logic:

      • If enhancement is observed at both C3-R and C5-R

        
        N4-Isomer .
        
      • If enhancement is observed at only C5-R (and not C3-R)

        
        N1-Isomer .
        

Data Interpretation: Chemical Shift Reference

While shifts vary by solvent and substituent, the following trends are reliable for alkylated 1,2,4-triazoles in DMSO-


.
IsomerAtomTypical Shift (

ppm)
Notes
N4-Isomer (4H) H-3 / H-5 8.5 – 9.0Often appear as a singlet (2H) if unsubstituted.
C-3 / C-5 143 – 145Upfield relative to N1-isomer C3.
N-4 ~ -180 to -200(Relative to nitromethane, via 15N HMBC).
N1-Isomer (1H) H-5 8.0 – 8.5Adjacent to N1; typically upfield of H-3.
H-3 8.7 – 9.2Between N2 and N4; typically downfield.
C-5 150 – 155
C-3 160 – 165

Note: In N1-isomers, the C5 carbon is generally shielded (upfield) relative to C3 due to the proximity of the alkylated nitrogen lone pair.

Decision Tree for Isomer Identification

Use this workflow to determine the regioisomer identity systematically.

DecisionTree Start Start: Purified Isomer Symmetry Are substituents at C3 & C5 identical? Start->Symmetry Check1H 1H NMR Analysis: How many signals for C3/C5 substituents? Symmetry->Check1H Yes NOE_Exp Perform 1D NOE: Irradiate N-Alkyl Group Symmetry->NOE_Exp No OneSignal One Signal (Symmetric) Check1H->OneSignal TwoSignals Two Signals (Asymmetric) Check1H->TwoSignals ResultN4_Sym Conclusion: N4-Isomer (4H) OneSignal->ResultN4_Sym ResultN1_Sym Conclusion: N1-Isomer (1H) TwoSignals->ResultN1_Sym NOE_Result Where is NOE observed? NOE_Exp->NOE_Result BothSides Enhancement at BOTH C3 & C5 NOE_Result->BothSides OneSide Enhancement at ONLY C5 NOE_Result->OneSide ResultN4_Asym Conclusion: N4-Isomer (4H) BothSides->ResultN4_Asym ResultN1_Asym Conclusion: N1-Isomer (1H) OneSide->ResultN1_Asym

Caption: Step-by-step logic flow for identifying 1,2,4-triazole regioisomers.

References

  • Salgado, A., et al. (2010).[2] Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry. Link

  • Bojarska-Olejnik, E., et al. (1986).[3] 15N NMR investigation of the tautomeric equilibria of some 1,2,4-triazoles and related compounds. Magnetic Resonance in Chemistry. Link

  • Kalinowski, D., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry of Heterocyclic Compounds. Link

  • Claramount, R.M., et al. (1997).[4] 15N NMR Chemical Shifts of 1-Methyl-5-methylthio-1,2,4-triazole. Magnetic Resonance in Chemistry. Link

Sources

Purity Analysis Standards for Triazole Research Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "98% Purity" Trap

In triazole chemistry, a Certificate of Analysis (CoA) claiming "98% Purity by HPLC" is often insufficient and potentially misleading.[1] Triazoles—specifically the 1,2,3-triazole "click" products and the biologically active 1,2,4-triazoles—present unique analytical challenges that standard reverse-phase chromatography often misses.

The nitrogen-rich heterocycle introduces three critical variables: prototropic tautomerism (causing peak splitting), regioisomerism (1,4- vs. 1,5-substitution), and transition metal scavenging (specifically Copper in CuAAC reactions).[1]

This guide moves beyond basic purity assessment to establish a rigorous, multi-modal analytical standard. We compare the industry "workhorse" (HPLC-UV/MS) against the "absolute" standard (qNMR) and provide self-validating protocols to ensure your biological data is reproducible.

Part 1: The Triazole Analytical Challenge

The Tautomerism Problem (1,2,4-Triazoles)

Unlike standard aromatics, 1,2,4-triazoles exist in a dynamic equilibrium between the 1H, 2H, and 4H tautomers.[1][2] In solution, this proton shift is rapid.[1]

  • The Analytical Failure: On standard C18 columns with neutral mobile phases, this equilibrium occurs on the timescale of the separation, leading to peak broadening, "shouldering," or complete splitting that mimics an impurity.

  • The Fix: You must "lock" the tautomer using pH control or temperature, or utilize qNMR where the time-averaged signal is quantitative.

The Regioisomer & Metal Problem (1,2,3-Triazoles)

"Click" chemistry is rarely 100% regioselective in thermal conditions.[1]

  • Isomers: The 1,4-isomer (anti) and 1,5-isomer (syn) often co-elute on standard gradients.[1]

  • Copper Residue: Triazoles are excellent ligands.[1] They scavenge Cu ions from the catalyst, which can be cytotoxic in biological assays.[1] Standard HPLC-UV does not detect residual Copper.

Part 2: Comparative Methodology

We evaluated three primary methodologies for triazole purity.

Table 1: Method Performance Comparison

FeatureHPLC-UV/MS (The Workhorse) qNMR (The Absolute Standard) DSC (Solid State)
Primary Utility Impurity profiling (detecting <0.1% contaminants).Absolute mass balance quantification.Crystallinity & Polymorph ID.[1]
Triazole Specificity High (Separates 1,4/1,5 isomers).[1]Medium (Tautomers average out; isomers distinct).[1]Low (Melting point depression).[1]
Limit of Detection High sensitivity (ppm range).Low sensitivity (~0.5% impurity threshold).[1]N/A
Major Blind Spot Response factors vary; Inorganic salts/metals invisible.[1]Requires soluble internal standard; overlapping solvent peaks.[1]Decomposition before melting.[1]
Throughput High (Automated).[1]Low (Manual processing).Medium.
Verdict Required for Isomer Purity. Required for Assay Yield/Potency. Supplementary.

Part 3: Experimental Protocols (SOPs)

Protocol A: High-Resolution Separation of 1,2,3-Triazole Regioisomers (HPLC)

Objective: Separate 1,4- and 1,5-regioisomers to ensure biological specificity. Principle: Utilization of a pi-electron active stationary phase (Phenyl-Hexyl) or high-pH resistant C18 to exploit dipole differences.[1]

  • System: UHPLC with DAD (Diode Array Detector) or MS.

  • Stationary Phase:

    • Primary: C18 Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).[1] The pi-pi interaction improves selectivity for the aromatic triazole ring.

    • Alternative (for basic triazoles): Hybrid Silica C18 (high pH stable).[1]

  • Mobile Phase:

    • A: 10mM Ammonium Bicarbonate (pH 10.0) — High pH suppresses protonation, sharpening peaks.[1]

    • B: Acetonitrile (LC-MS grade).[1][3]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)[1]

    • 1-10 min: 5% -> 60% B (Linear)[1]

    • 10-12 min: 95% B (Wash)[1]

  • Detection: UV 210 nm (backbone) and 254 nm (aromatic).[1]

  • Self-Validation (SST):

    • Inject a 50:50 mix of 1,4 and 1,5 isomers (synthesized via thermal azide-alkyne cycloaddition).

    • Pass Criteria: Resolution (Rs) > 1.5 between isomers.[1]

Protocol B: Absolute Purity via qNMR (Quantitative NMR)[1]

Objective: Determine the exact mass fraction (potency) of the triazole, independent of UV extinction coefficients. Principle: Comparison of the integrated triazole proton signal against a NIST-traceable internal standard (IS).

  • Internal Standard Selection:

    • Use Maleic Acid (singlet at ~6.3 ppm) or Dimethyl Sulfone (singlet at ~3.0 ppm).[1]

    • Requirement: The IS peak must not overlap with the triazole C-H (typically 7.5–8.5 ppm).

  • Sample Prep:

    • Weigh ~10 mg of Triazole sample (precision ±0.01 mg).[1]

    • Weigh ~5 mg of Internal Standard (precision ±0.01 mg).

    • Dissolve both in 600 µL DMSO-d6. Note: DMSO is preferred over CDCl3 to break H-bonding aggregates common in triazoles.

  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): > 30 seconds (Must be 5x T1 to ensure full relaxation).

    • Scans: 16 or 32.

    • Temperature: 298 K (Constant).[1]

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    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       = Integral area[4][5]
      
    • 
       = Number of protons[4]
      
    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       = Molar mass
      
    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       = Weight
      
    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       = Purity[4][6][7]
      

Part 4: Visualization & Logic[1]

Diagram 1: Analytical Decision Matrix

This workflow illustrates the logical selection of methods based on the specific triazole subclass and impurity concerns.

TriazoleAnalysis Start Triazole Sample (Crude/Purified) Classify Classify Structure Start->Classify TypeA 1,2,3-Triazole (Click Product) Classify->TypeA CuAAC Synthesis TypeB 1,2,4-Triazole (Bioactive) Classify->TypeB Classic Synthesis CheckCu Check Copper Residue (ICP-MS or Colorimetric) TypeA->CheckCu Mandatory CheckTaut Tautomer Control (pH Adjustment) TypeB->CheckTaut HPLC HPLC-UV/MS (Regioisomer Check) CheckCu->HPLC Pass CheckTaut->HPLC Method Dev qNMR qNMR (Absolute Potency) HPLC->qNMR Purity >95% Final Release CoA qNMR->Final

Caption: Decision tree for selecting analytical workflows based on triazole synthesis origin (Click vs. Conventional).

Diagram 2: Handling Tautomerism in HPLC

Visualizing why standard methods fail and how pH control resolves the "Ghost Peak" issue.

Tautomerism Eq Tautomer Equilibrium (1H ⇌ 2H ⇌ 4H) Method1 Neutral pH (Standard C18) Eq->Method1 Method2 High pH (>9.0) (Hybrid C18) Eq->Method2 Result1 Peak Broadening Split Peaks Method1->Result1 Slow Exchange on Column Result2 Single Sharp Peak (Deprotonated Species) Method2->Result2 Fast Exchange or Single Species

Caption: Impact of mobile phase pH on the chromatographic behavior of 1,2,4-triazoles.

Part 5: Validation Case Study (Copper Scavenging)

The Scenario: A library of 1,2,3-triazoles was synthesized for a cell-based assay. The Error: The researcher relied solely on HPLC-UV (254 nm). The compounds showed >99% purity.[4] The Failure: The assay showed high toxicity across all compounds, including the negative control. The Root Cause: 1,2,3-triazoles coordinate Cu(I) effectively.[1] The HPLC method used an acidic mobile phase which dissociated the Cu-complex on the column, eluting the copper in the solvent front (undetected by UV) and the ligand as a "pure" peak. The Correction: Elemental analysis (ICP-MS) revealed 4000 ppm residual Copper. A resin scavenge step (EDTA-functionalized silica) reduced this to <50 ppm.[1]

Rule of Thumb: If your triazole is from a Cu-catalyzed reaction, "Purity" must include "Copper Content."[1]

References

  • BenchChem. (2025).[1][8] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from [1]

  • United States Pharmacopeia (USP). (2024).[1] Equivalency between Mass Balance and qNMR methodologies. Retrieved from [1]

  • RSSL. (2025).[1] The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination. Retrieved from [1]

  • Journal of Pharmaceutical and Biomedical Analysis. (2025). Analysis of imidazoles and triazoles in biological samples. Retrieved from [1]

  • Frontiers in Chemistry. (2019). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition. Retrieved from [1]

  • ResolveMass Laboratories. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Retrieved from [1]

  • Journal of Chemical Physics. (2009). Tautomeric equilibrium and hydrogen shifts in tetrazole and triazoles. Retrieved from [1]

  • Organic Chemistry Portal. (2024).[1] Click Chemistry: Azide-Alkyne Cycloaddition. Retrieved from [1]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine

[1][2]

Executive Summary & Chemical Context

Compound: 3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine Primary Application: Pharmacophore intermediate in medicinal chemistry (often associated with GPCR ligands or kinase inhibitors).[1][2] Disposal Classification: Hazardous Organic Base .[1][2]

This guide provides an operational framework for the safe disposal of 3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine.[1][2] Because this specific molecule is often a custom synthesis intermediate without a dedicated UN/CAS regulatory listing, its disposal protocol is derived from Analogous Hazard Analysis of its two functional moieties: the Piperidine ring (a strong secondary amine/base) and the 1,2,4-Triazole (a nitrogen-rich aromatic heterocycle).

Critical Safety Directive: As a secondary amine, this compound is incompatible with strong acids (exothermic reaction) and oxidizing agents.[1] It must be segregated into Basic Organic Waste streams.[1][2]

Hazard Identification & Physicochemical Profile

Effective disposal requires understanding the "Why" behind the safety protocols.[1] The dual-nature of this molecule drives its handling requirements.[1][2]

Table 1: Physicochemical Hazard Profile
FeatureMoietyHazard CharacteristicOperational Implication
Basicity Piperidine RingCorrosive / Irritant (pH > 11) DO NOT mix with acid waste streams.[1][2][3] Risk of violent exothermic reaction.[1][2]
Combustion 1,2,4-TriazoleNitrogen-Rich (NOx Precursor) Incineration requires high-temperature afterburners to prevent NOx/HCN release.[1][2]
Toxicity CombinedAcute Tox / Irritant (H302, H315) Standard PPE (Nitrile gloves, lab coat, goggles) is mandatory.
State CyclohexylLipophilic Solid Likely low water solubility; requires organic solvent (e.g., DMSO/MeOH) for solution cleaning.[1][2]

Expert Insight: While the cyclohexyl group adds stability and lipophilicity, the piperidine nitrogen is the reactive center. In a waste drum, this nitrogen can scavenge protons or react with electrophiles.[1][2] Treat this substance as you would pure piperidine regarding compatibility.[1][2]

Pre-Disposal: Segregation & Waste Stream Management

The Golden Rule: Never dispose of this compound down the drain.[1] The primary risk during pre-disposal storage is incompatible mixing .[1][2]

Workflow 1: Waste Segregation Logic

The following decision tree illustrates how to categorize this chemical in a mixed-waste laboratory environment.

WasteSegregationStartWaste: 3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidineStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidSolid Residue / PowderStateCheck->SolidSolidLiquidIn Solution (Reaction Mixture)StateCheck->LiquidLiquidSolidContainerContainer: Wide-mouth HDPE JarLabel: 'Hazardous Waste - Toxic Solid'Solid->SolidContainerFinalStorageStore in Secondary Containment(Flammable Cabinet)SolidContainer->FinalStorageSolventCheckCheck Solvent CompatibilityLiquid->SolventCheckIsAcidIs the solution Acidic?SolventCheck->IsAcidNeutralizeCAUTION: Neutralize slowlywith dilute Base to pH 7-9IsAcid->NeutralizeYesBaseStreamSegregate: ORGANIC BASE Stream(Do not mix with Oxidizers)IsAcid->BaseStreamNoNeutralize->BaseStreamBaseStream->FinalStorage

Caption: Operational logic for segregating piperidine-triazole derivatives. Note the critical neutralization step if the compound was used in an acidic reaction media.[1]

Disposal Protocols

Method A: High-Temperature Incineration (Recommended)

This is the industry standard for nitrogen-rich heterocycles.[1][2]

  • Rationale: 1,2,4-triazoles are thermally stable.[1][2] Low-temperature burning can result in incomplete combustion and the release of toxic hydrazine derivatives or hydrogen cyanide (HCN).[1]

  • Procedure:

    • Collect waste in a container labeled "Non-Halogenated Organic Waste" (unless halogenated solvents were used).[1][2]

    • Tag the waste profile with "Contains Nitrogenous Heterocycles" .[1][2]

    • Transfer to a licensed disposal facility equipped with a rotary kiln incinerator operating >1000°C with a secondary combustion chamber and NOx scrubbers.[1][2]

Method B: Chemical Deactivation (Small Scale / Emergency Only)

Only perform this if professional off-site disposal is impossible.[1]

  • Mechanism: Oxidation.[1][2]

  • Protocol:

    • Dissolve the residue in a combustible solvent (e.g., ethanol).[1][2]

    • Treat with an excess of dilute sodium hypochlorite (Bleach) or Hydrogen Peroxide very slowly in an ice bath.[1][2]

    • Warning: This may generate chloramines (toxic gas).[1][2] This must be done in a high-flow fume hood.[1][2]

    • Adjust pH to neutral.[1][2]

    • Dispose of the resulting aqueous mixture as chemical waste.[1][2]

    • Verdict: Avoid Method B unless you have specific expertise in oxidative degradation. Stick to Method A.

Emergency Spill Response

If the solid powder or a concentrated solution is spilled in the lab:

Workflow 2: Spill Management Procedure

SpillResponseAlert1. Alert Personnel & Isolate AreaPPE2. Don PPE:Nitrile Gloves (Double), Goggles, N95/RespiratorAlert->PPEAssess3. Assess StatePPE->AssessSolidSpillSolid SpillAssess->SolidSpillLiquidSpillLiquid SpillAssess->LiquidSpillSweepCover with wet paper towels(Prevent Dust) -> SweepSolidSpill->SweepAbsorbAbsorb with Vermiculiteor SandLiquidSpill->AbsorbCleanClean surface withdilute Acetic Acid (Vinegar)to neutralize trace aminesSweep->CleanAbsorb->CleanDisposalBag as Hazardous WasteClean->Disposal

Caption: Step-by-step response for spills. The use of dilute acetic acid during the final cleaning step helps solubilize and neutralize the basic piperidine residues.

Regulatory Compliance (RCRA/EPA)

While 3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine is not explicitly listed on the EPA "P-List" or "U-List" (40 CFR § 261.33), it is regulated by Characteristic :

  • Ignitability (D001): If dissolved in flammable solvents.[1][2]

  • Corrosivity (D002): If the pH of the waste solution is >12.5 (possible for concentrated piperidine derivatives).[1][2]

  • Toxicity: Under the "Mixture Rule," if this agent is mixed with listed solvents, the entire volume is hazardous.[1]

Documentation Requirement: Ensure the Waste Manifest explicitly lists "Organic Alkaloid / Amine" to prevent downstream mixing with acids by the disposal vendor.[1]

References

  • National Institutes of Health (NIH) - PubChem. Piperidine Compound Summary (CID 8082).[1][2] [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][2] [Link][1]

  • European Chemicals Agency (ECHA). 1,2,4-Triazole: Substance Information and Registration Dossier.[1][2] [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] National Academies Press (US).[1][2] [Link]

A Comprehensive Guide to the Safe Handling of 3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Potential Hazards

The toxicological and physical properties of 3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine have not been fully characterized. However, by examining its structural components, we can anticipate its potential hazards. The molecule contains a piperidine ring, which is known to be a highly flammable, corrosive, and toxic substance.[1][2] Piperidine is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[1] The presence of a triazole ring suggests that the compound may also have specific biological activities.[3][4]

Primary concerns associated with the piperidine moiety include:

  • Flammability: Piperidine is a highly flammable liquid and vapor.[1][5]

  • Corrosivity: It can cause severe burns to the skin and eyes.[1][2]

  • Toxicity: Piperidine is toxic if inhaled, swallowed, or absorbed through the skin.[1][2]

Given these significant risks, all handling of 3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine should be conducted with the assumption that it possesses similar or greater hazards.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the recommended PPE, emphasizing the rationale behind each selection.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®)To prevent skin contact with the potentially corrosive and toxic substance. Always inspect gloves for integrity before use.[6]
Eye and Face Protection Safety glasses with side shields and a face shieldTo protect against splashes and vapors that can cause severe eye damage.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridgeTo prevent inhalation of potentially toxic vapors, especially when handling outside of a certified chemical fume hood.[2][6]
Body Protection A flame-retardant and chemical-resistant lab coat or apronTo protect against skin contact and in the event of a fire.
Footwear Closed-toe shoes made of a non-porous materialTo protect feet from spills.

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic workflow is essential to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Chemical Fume Hood: All handling of 3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine should be performed in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ventilation: Ensure adequate general laboratory ventilation.[1]

  • Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.[2]

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Have spill control materials readily available.

  • Donning PPE:

    • Put on the lab coat, followed by safety glasses and a face shield.

    • Don the appropriate respirator.

    • Finally, put on chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

  • Handling the Compound:

    • Work with the smallest quantity of the compound necessary.

    • Keep the container tightly closed when not in use.[5]

    • Avoid generating dust or aerosols.

    • Use spark-proof tools and equipment to prevent ignition.[2][5]

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Properly label and store the compound in a cool, dry, and well-ventilated area away from ignition sources.[1][5]

Workflow Diagram

The following diagram illustrates the safe handling workflow for 3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine.

SafeHandlingWorkflow Safe Handling Workflow cluster_prep Preparation cluster_donning Donning PPE cluster_handling Handling cluster_post Post-Handling Prep Gather PPE and Spill Kit CheckHood Verify Fume Hood Function Prep->CheckHood DonCoat Don Lab Coat CheckHood->DonCoat DonEyes Don Eye/Face Protection DonCoat->DonEyes DonResp Don Respirator DonEyes->DonResp DonGloves Don Gloves DonResp->DonGloves Handle Work in Fume Hood DonGloves->Handle Store Keep Container Closed Handle->Store Decon Decontaminate Surfaces Store->Decon Dispose Dispose of Waste Decon->Dispose Doff Doff PPE Dispose->Doff

Caption: A flowchart illustrating the key steps for the safe handling of 3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is as critical as safe handling.

  • Waste Collection:

    • Collect all waste materials, including empty containers, contaminated gloves, and absorbent materials, in a designated and clearly labeled hazardous waste container.[8][9]

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[9]

  • Container Labeling:

    • The waste container must be labeled with "Hazardous Waste" and a description of the contents.

  • Disposal Procedure:

    • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[5][9]

    • Never dispose of this compound down the drain.[9]

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response is vital.

  • Spills:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to do so, use an appropriate absorbent material to contain it.

    • For large spills, evacuate the laboratory and notify your EHS office immediately.

  • Fire:

    • If a fire occurs, use a dry chemical, CO2, or alcohol-resistant foam extinguisher.[5]

    • Evacuate the area and activate the fire alarm.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6] Remove contaminated clothing.

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[6][7]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[6][7]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

By adhering to these guidelines, researchers can handle 3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine with a high degree of safety, protecting themselves, their colleagues, and the environment.

References

  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet PIPERIDINE. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Cyclohexylpiperidine. PubChem. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Health and Safety Executive. (2025, October 7). Residues Assessments for Triazole Derivative Metabolites. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Cyclohexylpiperidine. PubChem. Retrieved from [Link]

  • BASF Agro España. (2024, December 13). Safety data sheet. Retrieved from [Link]

  • Google Patents. (2019, May 1). WO2024032530A1 - Aromatic heterocyclic cyclohexyl aminoalkyl piperidine derivative, preparation method and use thereof.
  • National Center for Biotechnology Information. (2024, October 23). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. PMC. Retrieved from [Link]

  • American Chemical Society. (2021, September 22). One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[1-2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vitro: synthesis, identification from rat liver microsome extracts, and affinity for the neuronal dopamine transporter. PubMed. Retrieved from [Link]

  • MDPI. (2024, October 24). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]

  • Google Patents. (2022, July 21). WO 2022/152233 A1.
  • National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. PMC. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine
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